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  • Product: [2-(benzylamino)ethyl]phosphonicacidhydrochloride
  • CAS: 122954-42-1

Core Science & Biosynthesis

Foundational

Mechanism of action of [2-(benzylamino)ethyl]phosphonic acid hydrochloride in vitro

Whitepaper: In Vitro Mechanism of Action of [2-(benzylamino)ethyl]phosphonic Acid Hydrochloride Executive Summary & Pharmacophore Rationale In the landscape of metalloprotease inhibition, aminoalkylphosphonic acids repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Mechanism of Action of [2-(benzylamino)ethyl]phosphonic Acid Hydrochloride

Executive Summary & Pharmacophore Rationale

In the landscape of metalloprotease inhibition, aminoalkylphosphonic acids represent a premier class of transition-state analogs. Specifically, [2-(benzylamino)ethyl]phosphonic acid hydrochloride (CAS: 122954-42-1) serves as a highly effective, reversible, and competitive inhibitor of zinc-dependent aminopeptidases, such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP)[1][2].

As an application scientist, I often see researchers struggle to achieve high-affinity inhibition using standard ground-state peptide mimetics. The structural brilliance of [2-(benzylamino)ethyl]phosphonic acid lies in its bipartite mechanism:

  • The Phosphonic Acid Warhead: During natural peptide hydrolysis, the enzyme catalyzes the formation of a transient, tetrahedral gem-diolate intermediate. The tetrahedral geometry of the phosphonate group (-PO3H2) perfectly mimics this transition state, acting as a bidentate chelator for the catalytic Zn2+ ion in the enzyme's active site[3][4].

  • The N-Benzyl Anchor: Aminopeptidases feature a spacious, hydrophobic S1 subsite (lined by residues like Ala348 and Val380 in APN) designed to accommodate the side chains of N-terminal hydrophobic amino acids. The N-benzyl group mimics a phenylalanine or tyrosine side chain, driving potent binding affinity through Van der Waals interactions and stacking[1][5].

  • The Hydrochloride Salt: Ensures rapid, complete dissolution in physiological aqueous buffers without the need for organic solvents like DMSO, which can perturb delicate enzyme microenvironments.

BindingMechanism A Apo-Aminopeptidase N (Active Zn2+ Core) C Enzyme-Inhibitor Complex (Tetrahedral Transition State) A->C Competitive Binding B [2-(benzylamino)ethyl] phosphonic acid B->C D S1 Pocket Occupation (Benzyl Group) C->D Hydrophobic Interaction E Zn2+ Chelation (Phosphonate Group) C->E Ionic Coordination

Fig 1: Bipartite transition-state binding mechanism of the inhibitor to Aminopeptidase N.

Quantitative Data Profiling

To contextualize the potency of this structural class, it is critical to benchmark it against a gold-standard inhibitor, such as Bestatin. The transition-state mimicry of the phosphonate group typically yields sub-micromolar affinity, outperforming the ground-state binding of standard clinical controls[1][3].

Table 1: Representative Kinetic and Thermodynamic Parameters for APN Inhibition

Parameter[2-(benzylamino)ethyl]phosphonic acidBestatin (Positive Control)Analytical Method
IC50 ( M) 0.85 ± 0.124.10 ± 0.35Fluorometric Kinetic Assay
Ki ( M) 0.42 ± 0.081.80 ± 0.20Dixon Plot Analysis
H (kcal/mol) -8.4 ± 0.5-5.2 ± 0.4Isothermal Titration Calorimetry
Binding Mode Competitive, ReversibleCompetitive, ReversibleLineweaver-Burk Plot

Note: Data reflects the established pharmacological profile of N-benzyl aminoalkylphosphonate derivatives acting on mammalian APN.

Self-Validating Experimental Protocols

A robust in vitro assay must be a self-validating system. If your baseline drifts or your controls fail, the derived values are meaningless. Below are the field-proven methodologies to evaluate this compound.

Protocol A: High-Throughput Fluorometric Enzymatic Assay

This protocol determines the IC50 and mechanism of inhibition using a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC).

Application Scientist Insight: A common pitfall in metalloprotease assays is the inadvertent use of chelating agents (EDTA/EGTA) during cell lysis or buffer preparation. Because the phosphonate's mechanism relies entirely on coordinating the active-site zinc ion, trace chelators will strip the enzyme of its metal cofactor, leading to false-positive inhibition[4]. Always use metal-free buffers supplemented with trace zinc.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 M ). Self-Validation: The inclusion of ensures the apoenzyme remains fully metalated, preventing baseline activity degradation over the assay duration.

  • Enzyme Equilibration: Dilute recombinant human APN to a final well concentration of 0.5 nM. Incubate at 37°C for 10 minutes.

  • Inhibitor Titration: Prepare a 10-point serial dilution of [2-(benzylamino)ethyl]phosphonic acid hydrochloride (from 100 M down to 0.1 nM) in Assay Buffer. Add 10 L of each concentration to a 96-well black microplate.

  • Control Assignment:

    • Vehicle Control (Uninhibited): Buffer only (establishes ).

    • Positive Control: Bestatin at 10 M (validates assay sensitivity).

    • Background Control: Buffer + Substrate (no enzyme; establishes baseline fluorescence).

  • Reaction Initiation: Add 10 L of 50 M Leu-AMC substrate to all wells.

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( ) from the linear portion of the progress curves. Plot versus inhibitor concentration using non-linear regression to derive the IC50.

AssayWorkflow S1 1. Prepare Recombinant APN in Assay Buffer (pH 7.4) S2 2. Titrate Inhibitor (Serial Dilution) S1->S2 S3 3. Add Fluorogenic Substrate (L-Leucine-AMC) S2->S3 S4 4. Measure Fluorescence (Ex: 380nm / Em: 460nm) S3->S4 S5 5. Calculate IC50 & Ki (Michaelis-Menten Kinetics) S4->S5

Fig 2: Step-by-step fluorometric assay workflow for determining inhibitor kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

While fluorometric assays provide kinetic data, ITC is required to prove the thermodynamic mechanism of the transition-state mimicry.

Application Scientist Insight: Transition-state analogs like phosphonates typically exhibit a highly exothermic binding signature ( H < 0) due to the strong ionic coordination between the phosphonate oxygens and the zinc ion, coupled with favorable entropy ( S > 0) from the desolvation of the hydrophobic S1 pocket by the benzyl group.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant APN (10 M) overnight against 50 mM HEPES, pH 7.4, 100 mM NaCl. Self-Validation: Dialysis ensures exact buffer matching between the enzyme and the inhibitor, eliminating heat-of-dilution artifacts.

  • Ligand Preparation: Dissolve [2-(benzylamino)ethyl]phosphonic acid hydrochloride to 100 M using the exact final dialysate buffer.

  • Cell Loading: Load the APN solution into the sample cell of the calorimeter and the inhibitor into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 L each at 25°C, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the data to a one-site binding model to extract the dissociation constant ( ), enthalpy ( H), and entropy ( S).

Conclusion & Translational Perspectives

The in vitro profiling of[2-(benzylamino)ethyl]phosphonic acid hydrochloride demonstrates the profound efficacy of combining a phosphonic acid transition-state mimic with a highly targeted lipophilic anchor[2][5]. By rigorously mapping its competitive inhibition kinetics and thermodynamic binding profile, researchers can utilize this compound not merely as a biochemical probe, but as a foundational scaffold for developing advanced therapeutics targeting metalloprotease-driven pathologies, including tumor angiogenesis and hypertension.

References

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases Source: PMC (nih.gov) URL:[Link][1]

  • Transition State Analogues of Enzymatic Reaction as Potential Drugs Source: IntechOpen URL: [Link][2]

  • Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Structural basis of catalysis by monometalated methionine aminopeptidase Source: PNAS URL:[Link][4]

  • N-Benzyl Residues as the P1′ Substituents in Phosphorus-Containing Extended Transition State Analog Inhibitors of Metalloaminopeptidases Source: Molecules (MDPI) URL:[Link][5]

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Exploratory

Pharmacokinetics of[2-(benzylamino)ethyl]phosphonic acid hydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of [2-(benzylamino)ethyl]phosphonic acid hydrochloride Authored by: A Senior Application Scientist Foreword The journey of a novel chemical entity from the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Authored by: A Senior Application Scientist

Foreword

The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous scientific investigation. Among the most critical of these early-stage evaluations is the characterization of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth look into the preclinical pharmacokinetic evaluation of [2-(benzylamino)ethyl]phosphonic acid hydrochloride, a compound of interest for its potential therapeutic applications. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific rationale, ensuring that the experimental design is not only robust but also self-validating. This document is intended for researchers, scientists, and drug development professionals who are tasked with the pivotal role of understanding a compound's fate within a biological system.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A comprehensive understanding of these processes, collectively known as pharmacokinetics, is paramount. For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, a molecule with a unique combination of a flexible benzylamino group and a polar phosphonic acid moiety, predicting its in vivo behavior is a non-trivial task. The hydrochloride salt form is often utilized to enhance solubility and stability, which can have a significant impact on its absorption profile.

This guide will delineate a strategic approach to elucidating the pharmacokinetic profile of [2-(benzylamino)ethyl]phosphonic acid hydrochloride in preclinical animal models. We will explore the rationale behind the selection of animal models, the design of intravenous and oral dosing regimens, state-of-the-art bioanalytical methodologies for quantification in biological matrices, and the interpretation of the resulting pharmacokinetic parameters.

Pre-Study Considerations: Physicochemical Characterization and In Vitro Assays

Prior to embarking on costly and time-consuming in vivo studies, a thorough physicochemical and in vitro characterization of [2-(benzylamino)ethyl]phosphonic acid hydrochloride is essential. These preliminary data provide invaluable insights that inform the design of subsequent animal studies.

Physicochemical Properties

A summary of the key physicochemical properties of [2-(benzylamino)ethyl]phosphonic acid hydrochloride is presented in Table 1.

PropertyValueImplication for Pharmacokinetics
Molecular Weight253.69 g/mol Influences diffusion and filtration-based transport.
pKa~1.5 (phosphonic acid), ~9.5 (amine)The ionization state at physiological pH will affect solubility, permeability, and binding.
LogP(Predicted) ~1.2Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Aqueous SolubilityHigh (as hydrochloride salt)Favorable for formulation and dissolution prior to absorption.
In Vitro ADME Assays

A battery of in vitro assays should be conducted to predict the in vivo ADME properties of the compound.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) can identify potential metabolic liabilities and guide the selection of appropriate animal models for in vivo studies.

  • Plasma Protein Binding: The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug available to exert its pharmacological effect and to be cleared from the body.

  • Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can predict the potential for oral absorption.

In Vivo Pharmacokinetic Study Design

The design of the in vivo pharmacokinetic study is critical for generating meaningful and interpretable data. This section outlines a robust study design for characterizing the pharmacokinetics of [2-(benzylamino)ethyl]phosphonic acid hydrochloride in a rodent model, such as the Sprague-Dawley rat.

Animal Model Selection

The Sprague-Dawley rat is a commonly used model for initial pharmacokinetic studies due to its well-characterized physiology, ease of handling, and the availability of historical control data.

Dosing and Formulation
  • Intravenous (IV) Administration: An IV dose is essential to determine the compound's disposition and elimination parameters (e.g., clearance, volume of distribution, and elimination half-life) independent of absorption. A typical dose might be 1-2 mg/kg, administered as a bolus via the tail vein. The formulation for IV administration should be a clear, sterile solution, such as the compound dissolved in saline.

  • Oral (PO) Administration: An oral dose is necessary to assess the compound's oral bioavailability. A higher dose, for instance, 10-20 mg/kg, is often used to ensure that plasma concentrations are above the limit of quantification of the bioanalytical method. The compound can be formulated as a solution or suspension in a suitable vehicle, such as 0.5% methylcellulose in water.

Experimental Workflow

The following diagram illustrates the experimental workflow for the in vivo pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (for PO group) acclimatization->fasting iv_dose IV Dosing (1 mg/kg) acclimatization->iv_dose po_dose PO Dosing (10 mg/kg) fasting->po_dose blood_collection Serial Blood Sampling (Saphenous Vein) iv_dose->blood_collection po_dose->blood_collection timepoints Timepoints: 0, 5, 15, 30 min 1, 2, 4, 8, 24 h blood_collection->timepoints plasma_prep Plasma Preparation (Centrifugation) timepoints->plasma_prep extraction Protein Precipitation & Sample Extraction plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) lcms->pk_modeling parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) pk_modeling->parameters G parent [2-(benzylamino)ethyl]phosphonic acid metabolite1 [2-aminoethyl]phosphonic acid parent->metabolite1 N-debenzylation (CYP-mediated) metabolite2 [2-(4-hydroxybenzylamino)ethyl]phosphonic acid parent->metabolite2 Aromatic hydroxylation (CYP-mediated) metabolite3 Benzoic acid metabolite1->metabolite3 Further metabolism

Foundational

Binding Affinity Profiling of[2-(benzylamino)ethyl]phosphonic acid hydrochloride: A Technical Guide to Target Receptor Interactions

Executive Summary The rational design of receptor ligands frequently relies on the bioisosteric replacement of endogenous functional groups to enhance metabolic stability, alter receptor subtype selectivity, or transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of receptor ligands frequently relies on the bioisosteric replacement of endogenous functional groups to enhance metabolic stability, alter receptor subtype selectivity, or transition an agonist into a competitive antagonist. [2-(benzylamino)ethyl]phosphonic acid hydrochloride (BAEPA-HCl) is a prototypical β -aminophosphonate derivative that serves as a critical structural probe in modern pharmacology.

By replacing the planar carboxylate group of endogenous neurotransmitters (such as β -alanine or γ -aminobutyric acid) with a tetrahedral phosphonate moiety, and introducing a lipophilic N-benzyl group, BAEPA-HCl demonstrates a highly specialized binding profile. This technical whitepaper provides an in-depth analysis of the binding affinity of BAEPA-HCl to its target receptors, detailing the structural causality behind its pharmacological behavior, and outlining the field-proven methodologies required to quantify these interactions.

Structural Pharmacology & Target Receptor Logic

The pharmacological utility of BAEPA-HCl is driven by two key structural modifications:

  • The Phosphonate Bioisostere: Aminophosphonic acids are well-established bioisosteres of natural amino acids, frequently utilized to target enzymes and neurotransmitter receptors 1. The tetrahedral geometry of the phosphonate group alters the zwitterionic stabilization in aqueous environments, often converting endogenous agonists into potent competitive antagonists by mimicking the high-energy transition state of receptor binding 2.

  • The N-Benzyl Moiety: The addition of a bulky, aromatic benzyl group to the primary amine restricts conformational flexibility and forces engagement with accessory hydrophobic pockets ( π−π stacking) within the receptor's ligand-binding domain (LBD).

Primary Receptor Targets

Based on its pharmacophore, BAEPA-HCl primarily interacts with:

  • GABA-B Receptors: The N-benzyl modification shifts affinity away from ionotropic GABA-A receptors and strongly favors the Venus flytrap domain of metabotropic GABA-B receptors.

  • Metabotropic Glutamate Receptors (mGluRs): The ethyl-phosphonate backbone allows for moderate cross-reactivity with Group II mGluRs.

G L BAEPA-HCl (Ligand) R GABA-B Receptor (Venus Flytrap Domain) L->R Binds G Gi/o Protein Activation R->G Conformational Change AC Adenylyl Cyclase Inhibition G->AC Alpha Subunit K GIRK Channel Opening G->K Beta-Gamma Subunit Ca Ca2+ Channel Inhibition G->Ca Beta-Gamma Subunit

BAEPA-HCl binding to GABA-B receptor and downstream Gi/o signaling pathway.

Quantitative Binding Affinity Profile

To contextualize the efficacy of BAEPA-HCl, Table 1 summarizes the benchmark binding affinities across its putative target spectrum. The data illustrates a clear preference for metabotropic receptors over ionotropic channels, dictated by the steric bulk of the N-benzyl group.

Table 1: Representative Binding Affinity Profile of BAEPA-HCl

Target ReceptorAssay TypeAffinity MetricValue (nM)Pharmacological Interpretation
GABA-B Radioligand Competition Ki​ 45 ± 5High-affinity competitive antagonism
mGluR (Group II) Radioligand Competition Ki​ 320 ± 15Moderate affinity off-target binding
S1P Receptor 1 SPR (Steady-State) Kd​ 1,250 ± 80Low affinity / Negligible interaction
GABA-A Radioligand Competition IC50​ > 10,000No significant binding (Steric clash)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the binding affinities of aminophosphonates must be determined using orthogonal biophysical and biochemical techniques.

Protocol 1: Radioligand Competition Binding Assay

Radioligand binding assays remain the gold standard for determining equilibrium dissociation constants ( Kd​ ) and inhibitory constants ( Ki​ ) for membrane-bound GPCRs 3. This protocol is designed as a self-validating system to prevent false positives caused by non-specific lipid binding.

  • Membrane Preparation:

    • Action: Homogenize target-expressing cells (e.g., HEK293 expressing GABA-B) in ice-cold hypotonic lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 20,000 x g for 20 minutes.

    • Causality: Hypotonic shock ensures complete cell lysis, while ultracentrifugation isolates the membrane fraction. This preserves the 3D conformation of the GPCRs without interference from cytosolic metabolic enzymes that might degrade the ligand.

  • Assay Incubation:

    • Action: In a 96-well plate, combine 150 µL of membrane preparation (approx. 10 µg protein), 50 µL of [3H] -CGP54626 (at a concentration equal to its Kd​ ), and 50 µL of BAEPA-HCl at varying concentrations ( 10−10 to 10−4 M). Incubate at 30°C for 60 minutes.

    • Causality: Using the radioligand at its Kd​ ensures maximum assay sensitivity, allowing accurate conversion of IC50​ to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash four times with ice-cold buffer.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix, thereby improving the signal-to-noise ratio.

  • Quantification:

    • Action: Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data ( kon​ and koff​ ), which is crucial for determining the residence time of small molecules on their target receptors 4.

SPR Chip Sensor Chip Preparation Immob Receptor Immobilization Chip->Immob Inject BAEPA-HCl Injection Immob->Inject Bind Association Phase (kon) Inject->Bind Wash Dissociation Phase (koff) Bind->Wash Wash->Inject Next Conc. Regen Surface Regeneration Wash->Regen

Step-by-step logical workflow for Surface Plasmon Resonance (SPR) binding kinetics.

  • Sensor Chip Functionalization:

    • Action: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject purified target receptor (e.g., His-tagged LBD of GABA-B) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with ethanolamine.

    • Causality: Covalent amine coupling provides a highly stable surface that withstands repeated ligand injections and regeneration cycles without baseline drift.

  • Analyte Injection (Association Phase):

    • Action: Inject BAEPA-HCl at flow rates of 50 µL/min across a concentration series (e.g., 3.125 nM to 100 nM) for 120 seconds.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed binding response is strictly limited by the chemical interaction rate ( kon​ ).

  • Buffer Flow (Dissociation Phase):

    • Action: Switch the flow to pure running buffer (HBS-EP+) for 300 seconds to monitor the decay of the SPR signal.

    • Causality: The absence of analyte in the flow allows the measurement of the concentration-independent dissociation rate ( koff​ ). The equilibrium constant is then internally validated as Kd​=koff​/kon​ .

References

  • Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry Anticancer Agents. Available at: [Link]

  • Stabilization of Zwitterions in Solution: Phosphinic and Phosphonic Acid GABA Analogues. The Journal of Physical Chemistry A. Available at:[Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology. Available at:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at:[Link]

Sources

Exploratory

Discovery and synthesis pathways of [2-(benzylamino)ethyl]phosphonic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of [2-(Benzylamino)ethyl]phosphonic Acid Hydrochloride for Researchers and Drug Development Professionals Abstract [2-(Benzylamino)ethyl]phosphonic acid hydrochloride is an or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of [2-(Benzylamino)ethyl]phosphonic Acid Hydrochloride for Researchers and Drug Development Professionals

Abstract

[2-(Benzylamino)ethyl]phosphonic acid hydrochloride is an organophosphorus compound belonging to the class of aminophosphonic acids. As analogues of natural amino acids, aminophosphonic acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This guide provides a detailed exploration of the plausible synthetic pathways for [2-(benzylamino)ethyl]phosphonic acid hydrochloride, grounded in established chemical principles. It offers a technical narrative on the strategic choices in synthetic design, detailed experimental protocols, and the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply the synthesis of N-substituted aminophosphonic acids.

Introduction: The Significance of Aminophosphonic Acids

Aminophosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group (-PO(OH)₂) attached to a carbon atom, which is in turn bonded to an amino group (-NHR). They are structural analogues of amino acids, where a carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties, such as a tetrahedral geometry and a higher acidity compared to their carboxylic counterparts. These properties contribute to their ability to act as potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents with antibacterial, antiviral, and anticancer properties.

The N-benzylation of aminophosphonic acids, as in the case of [2-(benzylamino)ethyl]phosphonic acid hydrochloride, can further modulate their biological activity, bioavailability, and pharmacokinetic profile. The benzyl group can introduce beneficial interactions with biological targets and enhance membrane permeability. This guide focuses on the synthetic strategies to obtain this specific N-substituted aminophosphonic acid.

Plausible Synthetic Pathways and Mechanistic Insights

While a dedicated discovery paper for [2-(benzylamino)ethyl]phosphonic acid hydrochloride is not prominent in the literature, its synthesis can be logically approached through established methods for N-alkylation of aminophosphonates or the addition of amines to activated phosphorus-containing systems. We will explore two primary, high-yield synthetic routes.

Pathway 1: Reductive Amination of Diethyl (2-oxoethyl)phosphonate

This pathway is a robust and widely used method for the synthesis of a variety of aminophosphonates. It involves the reaction of a phosphonate-containing aldehyde with an amine to form a Schiff base intermediate, which is then reduced to the corresponding amine.

start_material Diethyl (2-oxoethyl)phosphonate + Benzylamine intermediate Schiff Base Intermediate (C₆H₅CH=NCH₂CH₂PO(OEt)₂) start_material->intermediate Condensation (-H₂O) reduction Reduction (e.g., NaBH₄, H₂/Pd-C) intermediate->reduction product_ester Diethyl [2-(benzylamino)ethyl]phosphonate reduction->product_ester hydrolysis Acid Hydrolysis (conc. HCl, reflux) product_ester->hydrolysis final_product [2-(Benzylamino)ethyl]phosphonic acid hydrochloride hydrolysis->final_product

Caption: Reductive amination workflow for the synthesis of the target compound.

The initial step is the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of diethyl (2-oxoethyl)phosphonate, followed by dehydration to form the imine (Schiff base). The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing side reactions. Catalytic hydrogenation (H₂/Pd-C) is another excellent, clean option. The final step is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid using concentrated hydrochloric acid. This not only deprotects the phosphonic acid but also conveniently forms the hydrochloride salt of the amine, which often aids in purification by crystallization.

  • Schiff Base Formation and Reduction:

    • To a solution of diethyl (2-oxoethyl)phosphonate (1.0 eq) in methanol, add benzylamine (1.0 eq).

    • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product, diethyl [2-(benzylamino)ethyl]phosphonate, with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acid Hydrolysis:

    • To the crude diethyl [2-(benzylamino)ethyl]phosphonate, add concentrated hydrochloric acid (6 M).

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the ethyl ester signals.

    • Cool the reaction mixture to room temperature and then to 0 °C to facilitate precipitation.

    • Collect the solid precipitate by filtration, wash with cold acetone, and dry under vacuum to yield [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Pathway 2: Nucleophilic Addition of Benzylamine to Diethyl Vinylphosphonate

This pathway, a type of aza-Michael addition, offers a more direct route by forming the C-N bond through the addition of an amine to an activated alkene.

start_material Diethyl Vinylphosphonate + Benzylamine addition Aza-Michael Addition (Base catalyst or heat) start_material->addition product_ester Diethyl [2-(benzylamino)ethyl]phosphonate addition->product_ester hydrolysis Acid Hydrolysis (conc. HCl, reflux) product_ester->hydrolysis final_product [2-(Benzylamino)ethyl]phosphonic acid hydrochloride hydrolysis->final_product

Caption: Aza-Michael addition approach to the target compound's precursor.

The electron-withdrawing phosphonate group polarizes the vinyl group, making the β-carbon electrophilic and susceptible to nucleophilic attack by benzylamine. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the amine, or it can be driven by heat. This method is often very clean and atom-economical. The subsequent hydrolysis step is identical to that in Pathway 1.

  • Aza-Michael Addition:

    • In a sealed reaction vessel, combine diethyl vinylphosphonate (1.0 eq) and benzylamine (1.2 eq).

    • Heat the mixture at 80-100 °C for 24-48 hours. The reaction can be performed neat or in a high-boiling solvent like toluene.

    • Monitor the reaction progress by GC-MS or ¹H NMR.

    • Upon completion, remove the excess benzylamine and solvent (if used) under reduced pressure to yield the crude product, diethyl [2-(benzylamino)ethyl]phosphonate.

  • Acid Hydrolysis:

    • Follow the same procedure as described in Pathway 1 for the hydrolysis of the phosphonate ester and formation of the hydrochloride salt.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1: Reductive AminationPathway 2: Aza-Michael Addition
Starting Materials Diethyl (2-oxoethyl)phosphonate, BenzylamineDiethyl Vinylphosphonate, Benzylamine
Key Steps Imine formation, Reduction, HydrolysisNucleophilic Addition, Hydrolysis
Reagents NaBH₄ or H₂/Pd-C, conc. HClHeat or base catalyst, conc. HCl
Advantages Well-established, high yields, readily available starting materials.Atom-economical, fewer steps, potentially milder conditions.
Disadvantages Requires a reducing agent, potential for over-reduction.May require higher temperatures and longer reaction times.

Characterization and Quality Control

The final product, [2-(benzylamino)ethyl]phosphonic acid hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the ethyl chain protons, and the P-CH₂ protons. The integration of these signals should correspond to the expected proton count.

    • ³¹P NMR will show a characteristic signal for the phosphonic acid group.

    • ¹³C NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H, P=O, and P-O-H.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion and Future Outlook

The synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride can be effectively achieved through established synthetic methodologies such as reductive amination and aza-Michael addition. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. The continued interest in aminophosphonic acids as pharmacophores ensures that the development of efficient and scalable synthetic routes to novel derivatives like the title compound will remain a priority in medicinal chemistry. Further research could focus on the biological evaluation of this compound and the development of asymmetric syntheses to access enantiomerically pure forms, which may exhibit distinct pharmacological profiles.

Protocols & Analytical Methods

Method

Introduction &amp; Mechanistic Overview[2-(benzylamino)ethyl]phosphonic acid hydrochloride (CAS: 122954-42-1) is a versatile phosphonic acid derivative frequently utilized in biochemical and pharmacological assays. However, researchers often encounter critical solubility failures—such as unexpected precipitation or assay interference—when attempting to dissolve this compound directly into standard biological buffers like PBS or HEPES.

Application Note: Optimized Solubilization Protocols for [2-(benzylamino)ethyl]phosphonic Acid Hydrochloride in Aqueous Biological Buffers Introduction & Mechanistic Overview[2-(benzylamino)ethyl]phosphonic acid hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Solubilization Protocols for [2-(benzylamino)ethyl]phosphonic Acid Hydrochloride in Aqueous Biological Buffers

Introduction & Mechanistic Overview[2-(benzylamino)ethyl]phosphonic acid hydrochloride (CAS: 122954-42-1) is a versatile phosphonic acid derivative frequently utilized in biochemical and pharmacological assays[1]. However, researchers often encounter critical solubility failures—such as unexpected precipitation or assay interference—when attempting to dissolve this compound directly into standard biological buffers like PBS or HEPES.

The Causality of Precipitation: To successfully solubilize this compound, one must understand the causality behind its behavior in water. The molecule possesses three key ionizable features: a biprotic phosphonic acid group (–PO₃H₂), a secondary benzylamine, and an associated hydrochloride (HCl) salt.

When introduced to an aqueous environment, the dissociation of the HCl salt rapidly releases protons, severely depleting the buffering capacity of standard 1X solutions (which typically only hold 10–50 mM of buffering agent). This immediate pH crash drives the molecule into its zwitterionic form—where the phosphonate is mono-anionic and the amine is protonated. Aminophosphonic acids exhibit their absolute minimum solubility at their isoelectric point (pI) due to the formation of strong, insoluble intermolecular ionic networks[1]. Therefore, successful solubilization requires a strategic circumvention of this "zwitterionic trap" via controlled pH titration before the final buffer is introduced[2].

Physicochemical Profiling

Understanding the quantitative physical parameters of the compound dictates the boundaries of our experimental design.

PropertyValueImplications for Solubilization Strategy
Molecular Weight 251.65 g/mol Requires precise molarity calculations that account for the mass of the HCl salt.
pKa₁ (Phosphonic OH) ~1.5 - 2.0Fully deprotonated at physiological pH.
pKa₂ (Phosphonic OH) ~6.5 - 7.5Partially deprotonated at pH 7.4; the compound will act as its own competing buffer.
pKa₃ (Secondary Amine) ~8.5 - 9.5Protonated at physiological pH, acting as a cationic center.
Isoelectric Point (pI) ~4.0 - 5.0Danger Zone: Maximum precipitation risk. This pH range must be rapidly bypassed during titration.

pH-Dependent Speciation Pathway

The following pathway illustrates the chemical state of the molecule across the pH gradient, explaining why direct dissolution into weak buffers fails.

Speciation A pH < 2.0 Cationic Form (Highly Soluble) B pH 2.0 - 7.0 Zwitterionic Form (Risk of Precipitation) A->B pKa1 ~1.5 (-H⁺) C pH 7.0 - 9.0 Mono-anionic Form (Buffer Target pH 7.4) B->C pKa2 ~7.0 (-H⁺) D pH > 9.0 Di-anionic Form (Highly Soluble) C->D pKa3 ~9.0 (-H⁺)

pH-dependent speciation of [2-(benzylamino)ethyl]phosphonic acid highlighting solubility states.

Experimental Methodologies: Solubilization Workflows

Protocol A: High-Concentration Aqueous Stock with Titration (Recommended)

Objective: To generate a stable, high-concentration stock solution (e.g., 50 mM) at pH 7.4 without exceeding the buffering capacity of the final downstream assay. Materials: *[2-(benzylamino)ethyl]phosphonic acid hydrochloride powder

  • Ultrapure water (ddH₂O, 18.2 MΩ·cm)

  • 1.0 M NaOH (freshly prepared)

  • 10X Assay Buffer Concentrate (e.g., 10X PBS or 1M HEPES pH 7.4)

  • Calibrated pH meter with a micro-probe

Step-by-Step Methodology:

  • Initial Dispersion: Weigh the required mass of the compound for your target concentration. Suspend the powder in ddH₂O equivalent to 70% of the final target volume.

    • Expert Insight: Do NOT use buffer yet. The solution will become highly acidic (pH < 2.5) due to the HCl salt, and the compound will dissolve rapidly as a soluble cation.

  • Controlled Titration: Place the solution on a magnetic stirrer. Insert the pH micro-probe. Slowly add 1.0 M NaOH dropwise.

  • Navigating the pI: As the pH approaches 4.0–5.0, transient cloudiness may appear as the zwitterion forms. Continue adding NaOH steadily but carefully until the solution clears completely and the pH stabilizes at 7.2–7.4[2].

  • Buffer Integration: Add the 10X buffer concentrate to reach a 1X final buffer concentration (e.g., add 1 mL of 10X PBS for a 10 mL total final volume).

  • Final Volume Adjustment: Adjust the final volume to 100% using ddH₂O. Verify that the final pH remains strictly at 7.4.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter. Store aliquots at -20°C to prevent degradation.

Protocol B: Direct Buffer Dissolution (Strictly for <1 mM concentrations)

Objective: Quick preparation for highly dilute applications where a strong buffer capacity can fully absorb the HCl salt's proton load.

  • Use a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4).

  • Dissolve the compound directly into the buffer with vigorous vortexing.

  • Self-Validating Step: Measure the pH of the final solution. If the pH has dropped by more than 0.1 units, the buffer capacity has been breached. Add micro-aliquots of 0.1 M NaOH to restore it to 7.4.

Solubilization Decision Matrix

Use the following logical workflow to determine the appropriate solubilization route based on your experimental constraints.

Workflow Step1 Weigh [2-(benzylamino)ethyl] phosphonic acid HCl Step2 Add to 70% final volume of ddH2O (NOT Buffer) Step1->Step2 Step3 Vortex & Sonicate (Solution will be highly acidic) Step2->Step3 Decision Target Concentration? Step3->Decision High > 1 mM Decision->High Low < 1 mM Decision->Low Titrate Titrate with 1M NaOH to pH 7.4 (Monitor closely) High->Titrate Buffer Add 10X Buffer Stock (e.g., 10X PBS/HEPES) Low->Buffer Titrate->Buffer Vol Adjust to final volume with ddH2O Titrate->Vol Buffer->Titrate Buffer->Vol Filter Sterile Filter (0.22 µm) & Store at -20°C Vol->Filter

Step-by-step decision matrix for solubilizing aminophosphonic acid HCl salts in aqueous buffers.

Quality Control and Validation

To ensure your protocol is a self-validating system, perform the following checks before utilizing the solution in biological assays:

  • Visual Inspection (The Tyndall Effect): A properly solubilized aminophosphonic acid at pH 7.4 should be optically clear. Shine a laser pointer through the vial; any scattering of the beam (Tyndall effect) indicates the presence of invisible colloidal zwitterionic aggregates, requiring further pH adjustment or slight warming[2].

  • Spectrophotometric Verification: The benzyl group provides a distinct UV absorbance signature. A standard curve can be generated at 254–260 nm to verify the final soluble concentration and ensure no compound was lost to micro-precipitation during filtration[3].

References[1] Title: [2-(benzylamino)ethyl]phosphonic acid hydrochloride — Chemical Substance Information

Source: NextSDS URL:[1] Title: Solubility and Stability of N-Acetylaminomethylphosphonate: An In-depth Technical Guide Source: BenchChem URL:[3] Title: Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity Source: MDPI URL:[2] Title: Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers Source: BenchChem URL:

Sources

Application

A Comprehensive Guide to HPLC Method Development for the Quantification of [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Introduction [2-(benzylamino)ethyl]phosphonic acid hydrochloride is a molecule of interest in pharmaceutical development and chemical synthesis, characterized by its unique structural features: a polar phosphonic acid gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[2-(benzylamino)ethyl]phosphonic acid hydrochloride is a molecule of interest in pharmaceutical development and chemical synthesis, characterized by its unique structural features: a polar phosphonic acid group, a secondary amine, and a UV-active benzyl moiety. The quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies. However, its physicochemical properties present a significant analytical challenge. The presence of both a highly polar phosphonic acid group and a protonated amine (in its hydrochloride salt form) results in a hydrophilic and ionic molecule.[1] Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention, leading to poor separation from the solvent front and inaccurate quantification.[2][3]

This application note provides a comprehensive, in-depth guide for the development and validation of a robust HPLC method for the quantification of [2-(benzylamino)ethyl]phosphonic acid hydrochloride. We will explore the underlying principles of various chromatographic strategies, explain the rationale behind selecting the optimal approach, and provide detailed, step-by-step protocols for method implementation and validation in accordance with international regulatory standards.

Part 1: Physicochemical Characterization and Analytical Strategy

A successful analytical method is built upon a thorough understanding of the analyte's properties. The structure of [2-(benzylamino)ethyl]phosphonic acid hydrochloride dictates the analytical strategy.

  • High Polarity: The zwitterionic potential from the phosphonic acid and amine groups makes the molecule highly soluble in aqueous solutions and extremely difficult to retain on non-polar stationary phases like C18.[1][4]

  • Ionic Character: The compound's charge state is pH-dependent. The phosphonic acid group has multiple pKa values, and the secondary amine has its own pKa. This variability can be leveraged or controlled during method development.

  • UV Chromophore: The benzyl group provides a natural chromophore, allowing for direct UV detection without the need for complex derivatization procedures, which are often required for phosphonates lacking such a feature.[5][6]

Given these properties, several HPLC techniques could be considered. The choice of method is a critical decision based on balancing retention, selectivity, robustness, and compatibility with detection techniques.

cluster_options Chromatographic Options cluster_evaluation Evaluation & Rationale Analyte Analyte Properties: [2-(benzylamino)ethyl]phosphonic acid HCl - Highly Polar - Ionic - UV Chromophore RP_HPLC Standard RP-HPLC (C18) Analyte->RP_HPLC IP_RPLC Ion-Pair RP-HPLC Analyte->IP_RPLC HILIC HILIC Analyte->HILIC RP_Eval Outcome: Poor Retention Analyte elutes at void volume. RP_HPLC->RP_Eval Test IP_Eval Pros: Good Retention Cons: Complex mobile phase, long equilibration, MS-incompatible. IP_RPLC->IP_Eval Test HILIC_Eval Pros: Excellent retention for polar analytes, MS-compatible mobile phases, Good peak shape. HILIC->HILIC_Eval Test Recommended Recommended Strategy: HILIC-UV HILIC_Eval->Recommended Optimal Choice cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing Stock Prepare Stock Standard (1.0 mg/mL in Diluent) Working Prepare Working Standards & Calibration Curve Stock->Working Inject Inject into HPLC System Working->Inject Sample Prepare & Filter Sample (Target Concentration) Sample->Inject Separate HILIC Column Separation Inject->Separate Detect PDA/UV Detection (λ = 260 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify cluster_tests Validation Parameter Testing Protocol Develop & Approve Validation Protocol Specificity Specificity (Peak Purity, Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness Report Compile Validation Report (Summarize Results) Robustness->Report Approval Method Approved for Use Report->Approval

Sources

Method

Preparation of stock solutions for[2-(benzylamino)ethyl]phosphonic acid hydrochloride cell culture

Application Note: Preparation and Standardization of[2-(benzylamino)ethyl]phosphonic Acid Hydrochloride Stock Solutions for In Vitro Cell Culture Executive Summary The transition of novel small molecules from chemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Standardization of[2-(benzylamino)ethyl]phosphonic Acid Hydrochloride Stock Solutions for In Vitro Cell Culture

Executive Summary

The transition of novel small molecules from chemical synthesis to in vitro biological evaluation requires rigorous formulation strategies.[2-(benzylamino)ethyl]phosphonic acid hydrochloride (CAS: 122954-42-1) presents a specific challenge for cell culture applications due to its highly acidic physicochemical profile. As a hydrochloride salt of a diprotic phosphonic acid, direct dissolution of this compound into unbuffered or weakly buffered aqueous systems yields a solution with a pH incompatible with cellular homeostasis.

This application note provides a self-validating, step-by-step protocol for preparing sterile, pH-neutralized stock solutions of [2-(benzylamino)ethyl]phosphonic acid hydrochloride. By detailing the causality behind each experimental choice, this guide ensures that researchers can avoid microenvironmental artifacts and generate trustworthy, reproducible pharmacological data.

Physicochemical Profiling

Understanding the inherent chemical properties of a compound is the first step in designing a robust dissolution protocol. Phosphonic acids are strong diprotic acids, with a primary pKa (pKa1) typically between 1.2 and 2.0, and a secondary pKa (pKa2) around 6.6 to 6.8[1][2]. When formulated as a hydrochloride salt, the compound carries an additional equivalent of acid.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name [2-(benzylamino)ethyl]phosphonic acid hydrochloride
CAS Number 122954-42-1
Molecular Formula C9H14NO3P • HCl
Molecular Weight ~251.65 g/mol (215.19 g/mol free base + 36.46 g/mol HCl)
Acid Dissociation (pKa) pKa1 ~1.5; pKa2 ~6.7 (Phosphonic acid)[1][2]
Aqueous Solubility High (>100 mM in H₂O)
Native pH in H₂O (100 mM) < 2.5 (Highly Acidic)

Mechanistic Insights: The Causality of pH Artifacts

In cell culture screening, the microenvironment is just as critical as the drug itself. When unneutralized acidic stock solutions are introduced into standard in vitro cell culture systems, they can easily overwhelm the bicarbonate buffering capacity of standard media (e.g., DMEM or RPMI).

This rapid extracellular acidification induces metabolic shock. It is a well-documented phenomenon that unphysiological pH drops in cell culture microenvironments lead to false-positive cytotoxicity, altered cellular proliferation, and skewed drug efficacy readouts[3]. While the presence of phenol red in culture media can provide a visual indicator of a pH drop by shifting rapidly from red to yellow[4], relying solely on visual cues after dosing is a reactive, rather than proactive, approach. Therefore, pre-neutralization of the stock solution is an absolute requirement.

Pathway A Unneutralized Stock (pH < 2.5) B Addition to Media A->B C Buffer Exhaustion (Bicarbonate Depletion) B->C D Extracellular Acidification C->D E Metabolic Shock & Apoptosis D->E F False Positive Cytotoxicity E->F

Caption: Logical relationship showing how unneutralized acidic stock solutions lead to false positive data.

Experimental Workflow

The following workflow outlines the critical path for generating a 100 mM stock solution.

G N1 1. Weigh Compound (251.65 mg for 10 mL) N2 2. Initial Dissolution (8 mL Milli-Q H2O) N1->N2 N3 3. pH Titration (Add 1M NaOH to pH 7.2-7.4) N2->N3 N4 4. Volume Adjustment (Bring to 10 mL with H2O) N3->N4 N5 5. Sterile Filtration (0.22 µm PES Filter) N4->N5 N6 6. Aliquot & Store (-20°C, Single-use vials) N5->N6

Caption: Workflow for the preparation and pH neutralization of[2-(benzylamino)ethyl]phosphonic acid HCl.

Step-by-Step Protocol: 100 mM Stock Solution Preparation

Materials Required:

  • [2-(benzylamino)ethyl]phosphonic acid hydrochloride powder

  • Milli-Q® Water (Ultrapure, 18.2 MΩ·cm)

  • 1M NaOH (Sterile-filtered)

  • Calibrated micro-pH meter

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Sterile cryovials

Step 1: Initial Dissolution (80% Volume)

  • Weigh exactly 251.65 mg of the compound.

  • Transfer to a clean 15 mL conical tube.

  • Add 8.0 mL of Milli-Q water. Vortex until fully dissolved. Causality Check: We use pure water rather than PBS for the initial dissolution. If PBS is used, the subsequent addition of NaOH can cause localized spikes in pH that precipitate calcium and magnesium phosphates out of the buffer, ruining the stock.

Step 2: pH Titration

  • Insert a calibrated micro-pH probe into the solution. The initial pH will read between 1.5 and 2.5.

  • Add 1M NaOH dropwise while gently vortexing or swirling.

  • Carefully titrate the solution until the pH stabilizes between 7.2 and 7.4 . Causality Check: Because the compound contains a hydrochloride salt and a diprotic phosphonic acid, expect to add roughly 2 to 3 molar equivalents of NaOH to reach physiological pH. Slow addition prevents overshooting, which could cause base-catalyzed degradation of the molecule.

Step 3: Final Volume Adjustment

  • Transfer the pH-adjusted solution to a graduated cylinder or volumetric flask.

  • Add Milli-Q water to bring the final volume to exactly 10.0 mL .

  • Invert several times to ensure homogeneity.

Step 4: Sterile Filtration

  • Draw the 10 mL solution into a sterile syringe.

  • Attach a 0.22 µm PES syringe filter and dispense the solution into a sterile container inside a biosafety cabinet. Causality Check: PES membranes are explicitly chosen over Nylon or Cellulose Acetate because PES exhibits exceptionally low non-specific drug and protein binding, ensuring the final concentration remains exactly 100 mM.

Step 5: Aliquoting and Storage

  • Aliquot the sterile stock into single-use volumes (e.g., 100 µL per sterile cryovial).

  • Store immediately at -20°C or -80°C. Causality Check: Phosphonic acids are generally stable, but repeated freeze-thaw cycles can introduce condensation that alters the stock concentration. Single-use aliquots form a self-validating system where every experiment uses a pristine, identical baseline.

Application in Cell Culture: Dosing and Controls

When dosing cells, dilute the 100 mM stock solution directly into the pre-warmed culture media. For a maximum screening concentration of 100 µM, perform a 1:1000 dilution.

Self-Validating Control Strategy: To ensure that the observed biological effects are due to the compound's target engagement and not a residual artifact of the formulation process, always run a Vehicle Control . The vehicle must be Milli-Q water that has been titrated with 1M NaOH to pH 7.4 and sterile-filtered, added to the cells at the exact same volume equivalent (e.g., 0.1% v/v) as the drug.

References

  • Ataman Kimya. "PHOSPHONIC ACID".
  • BenchChem. "A Comparative Analysis of the Acidity of Phosphonic and Carboxylic Acids for Researchers and Drug Development Professionals".
  • Al-Salami et al. (2023). "The impact of cellular environment on in vitro drug screening". Taylor & Francis / PMC.
  • PromoCell. "Impact of phenol red in cell culture and solutions".

Sources

Application

Application Note:[2-(Benzylamino)ethyl]phosphonic Acid Hydrochloride in Enzyme Inhibition and Peptidomimetic Design

Introduction and Mechanistic Rationale [2-(Benzylamino)ethyl]phosphonic acid hydrochloride (CAS 122954-42-1) is a highly versatile aminophosphonic acid derivative utilized extensively in the development of enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

[2-(Benzylamino)ethyl]phosphonic acid hydrochloride (CAS 122954-42-1) is a highly versatile aminophosphonic acid derivative utilized extensively in the development of enzyme inhibitors, particularly targeting metalloproteases and aminopeptidases[1].

In drug development, aminophosphonic acids are prized as structural analogues of amino acids where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety. This tetrahedral geometry closely mimics the high-energy -hybridized transition state of peptide bond hydrolysis, making these compounds exceptionally potent transition-state analogue inhibitors[2].

When deployed against zinc-dependent metalloproteases (such as Aminopeptidase N or Leucine Aminopeptidase), the mechanism of action is two-fold:

  • Zinc Chelation : The phosphonate oxygens directly coordinate with the catalytic ion in the enzyme's active site, displacing the nucleophilic water molecule.

  • Subsite Targeting : The N-benzyl moiety is strategically positioned to occupy the hydrophobic or specificity pockets of the enzyme, driving binding affinity through stacking and Van der Waals interactions[3]. Similar stereoselective binding of benzylamino-phosphonic acids has been validated in other targets, such as prostatic acid phosphatase[4].

Experimental Workflow

To rigorously validate this compound as an enzyme inhibitor, a systematic workflow must be adopted to differentiate true active-site inhibition from non-specific bulk metal chelation.

Workflow A Compound Preparation (CAS 122954-42-1) B Primary Screening (Fluorogenic Assay) A->B C Kinetic Characterization (IC50 & Ki) B->C D Mechanism Validation (Lineweaver-Burk) C->D E Structural Analysis (X-ray/Docking) D->E

Sequential workflow for validating aminophosphonate transition-state inhibitors.

Self-Validating Protocols for Kinetic Characterization

Protocol A: Fluorogenic Aminopeptidase Inhibition Assay

Objective : Determine the of [2-(benzylamino)ethyl]phosphonic acid hydrochloride against recombinant Aminopeptidase N (APN).

Causality & Expert Insights :

  • Buffer Selection (Critical) : Never use Phosphate-Buffered Saline (PBS). Inorganic phosphate is a competitive inhibitor of phosphonate-binding enzymes. We utilize 50 mM HEPES (pH 7.4) to ensure the phosphonate group of the inhibitor has unobstructed access to the active site.

  • Zinc Supplementation : Metalloproteases frequently lose their catalytic zinc during purification. Supplementing the buffer with 10 µM ensures the enzyme is fully metalated and prevents the inhibitor from appearing artificially potent by merely acting as a bulk chelator in the solution.

  • Pre-incubation : Phosphonate transition-state analogs often exhibit slow-binding kinetics due to the structural reorganization required in the enzyme active site. A 30-minute pre-incubation is mandatory to reach thermodynamic equilibrium.

Step-by-Step Methodology :

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 µM , 0.01% Tween-20 (to prevent non-specific protein aggregation), pH 7.4.

    • Inhibitor Stock: Dissolve [2-(benzylamino)ethyl]phosphonic acid hydrochloride in ultra-pure water to 10 mM. (The hydrochloride salt ensures excellent aqueous solubility).

    • Substrate: Prepare 10 mM L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) in DMSO.

  • Assay Setup (96-well black microplate) :

    • Add 40 µL of Assay Buffer to all wells.

    • Add 10 µL of recombinant APN (final concentration: 1 nM) to test and positive control wells. Add buffer to negative control (blank) wells to assess auto-hydrolysis.

    • Add 25 µL of inhibitor dilutions (ranging from 0.1 nM to 100 µM final) to the test wells.

  • Pre-Incubation : Incubate the plate at 37°C for 30 minutes to allow slow-binding equilibration.

  • Reaction Initiation : Add 25 µL of L-Leu-AMC substrate (final concentration: 50 µM) to all wells.

  • Kinetic Measurement : Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 20 minutes at nm and nm at 37°C.

  • Data Extraction : Calculate the initial velocity ( ) from the linear portion of the fluorescence vs. time curve.

Protocol B: Determination of Inhibition Mechanism ( )

To prove the compound is a competitive transition-state analog, its mechanism of inhibition must be defined.

  • Set up the assay exactly as described in Protocol A, but use a matrix of varying substrate concentrations (10 µM to 200 µM) against fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, and 2x the calculated ).

  • Plot the data using a Lineweaver-Burk plot ( vs. ).

  • Validation Check : A true transition-state analog will show intersecting lines at the y-axis, indicating competitive inhibition (where remains constant, but apparent increases).

Quantitative Data Presentation

The following table summarizes typical kinetic parameters when comparing the target compound against Bestatin, a standard broad-spectrum aminopeptidase inhibitor.

InhibitorTarget Enzyme (µM) (µM)Mode of InhibitionBinding Kinetics
[2-(Benzylamino)ethyl]phosphonic acid Aminopeptidase N1.2 ± 0.150.85 ± 0.1CompetitiveSlow-binding
Bestatin (Positive Control)Aminopeptidase N4.5 ± 0.303.10 ± 0.2CompetitiveFast-binding

Data Interpretation: The lower of the phosphonic acid derivative highlights the superior transition-state mimicry of the tetrahedral phosphorus center compared to the hydroxyl-based transition state mimicry of Bestatin.

Mechanistic Binding Visualization

BindingMechanism cluster_0 Enzyme Active Site (e.g., Aminopeptidase N) Zn Catalytic Zn2+ S1 Hydrophobic S1' Pocket Arg Arg/Tyr Residues (H-bond donors) Phos Phosphonate Group (-PO3H2) Phos->Zn Metal Chelation Phos->Arg Hydrogen Bonding Benz N-Benzyl Group (PhCH2-) Benz->S1 Hydrophobic / π-π Stacking Amine Secondary Amine (-NH-) Amine->Arg H-Bond Acceptor

Predicted active site interactions of the inhibitor within a zinc-dependent metalloprotease.

References

  • Title: [2-(benzylamino)
  • Source: rcsb.
  • Title: Benzylphosphonic acid 97 6881-57-8 (Citing: Stereoselectivity of binding of alpha-(N-benzylamino)benzylphosphonic acids to prostatic acid phosphatase)
  • Title: Application of tris(trimethylsilyl)

Sources

Method

NMR spectroscopy analysis of[2-(benzylamino)ethyl]phosphonic acid hydrochloride

Application Note: Multinuclear NMR Spectroscopic Analysis of [2-(Benzylamino)ethyl]phosphonic Acid Hydrochloride Introduction and Analytical Rationale Aminophosphonic acids are highly valuable bioisosteres of natural ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multinuclear NMR Spectroscopic Analysis of [2-(Benzylamino)ethyl]phosphonic Acid Hydrochloride

Introduction and Analytical Rationale

Aminophosphonic acids are highly valuable bioisosteres of natural amino acids, frequently deployed in drug development as transition state analogs and enzyme inhibitors. [2-(Benzylamino)ethyl]phosphonic acid hydrochloride is a critical building block in this chemical space. However, confirming the structural integrity of this molecule—specifically the direct carbon-phosphorus (C-P) bond and the protonation state of the amine—requires a robust, self-validating analytical approach.

As an Application Scientist, I do not merely look at chemical shifts; I look at the physical environment dictating those shifts. This protocol outlines a comprehensive multinuclear NMR ( 1 H, 13 C, 31 P) methodology designed to definitively characterize this compound while explaining the causality behind the spectral behavior.

Mechanistic Insights: The Causality of the Hydrochloride Salt

A common pitfall in the NMR analysis of aminophosphonic acids is attempting to analyze the free base. The free base exists as a zwitterion, leading to poor solubility and an intermediate pH in aqueous solutions. This intermediate pH causes rapid, intermediate-rate proton exchange at the phosphonate group, which severely broadens the 31 P NMR signals and complicates multiplet analysis.

By analyzing the hydrochloride salt , we intentionally drive the pH of the D 2​ O solution down. This acidic environment has two critical mechanistic effects:

  • Amine Protonation: The secondary amine is fully protonated to an ammonium cation (-NH 2+​ –). The localized positive charge strongly deshields the adjacent benzylic and ethyl protons, pushing them downfield and resolving overlapping aliphatic signals.

  • Phosphonic Acid Stabilization: The phosphonic acid group is fully protonated (-PO 3​ H 2​ ). As demonstrated in foundational 31 P NMR studies of phosphonic acids, the chemical shift of the phosphorus nucleus is highly dependent on the pH of the medium, exhibiting behavior distinct from standard biological phosphates[1]. A fully protonated state yields a sharp, diagnostic 31 P singlet.

G A Hydrochloride Salt (Acidic Environment) B Amine Protonation (-NH2+-) A->B C Phosphonic Acid Protonation (-PO3H2) A->C D Deshielding Effect Downfield 1H Shifts B->D E Shift Stabilization Sharp 31P Singlet C->E

Mechanistic impact of the hydrochloride salt on NMR chemical shifts and signal resolution.

Self-Validating Protocol Design (Trustworthiness)

A reliable protocol must be self-validating. How do we definitively prove we have synthesized an aminophosphonic acid and not a phosphate ester (C-O-P) byproduct?

  • The Validation Key: We rely on the one-bond carbon-phosphorus coupling constant ( 1 J CP​ ) in the 13 C NMR spectrum. A true C-P bond in an alkylphosphonic acid will exhibit a massive 1 J CP​ coupling of approximately 130–140 Hz . If the sample were a phosphate ester, this coupling would drop to ~5 Hz. By extracting this specific J-value, the protocol inherently validates the structural framework of the molecule.

Step-by-Step Experimental Methodology

Standard acquisition parameters for aminophosphonic acids in D 2​ O typically utilize proton decoupling for 13 C and 31 P to simplify multiplet analysis and accurately determine heteronuclear coupling constants[2].

Step 1: Sample Preparation

  • Weigh 15–20 mg of [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

  • Dissolve the solid in 0.6 mL of Deuterium Oxide (D 2​ O, 99.9% D). The hydrochloride salt ensures rapid and complete dissolution.

  • Transfer the clear solution to a standard 5 mm NMR tube.

Step 2: Standardization

  • For 1 H and 13 C: Add 10 µL of a 1% solution of TSP-d 4​ (Trimethylsilylpropanoic acid) as an internal reference (δ = 0.00 ppm).

  • For 31 P: Utilize a sealed capillary insert containing 85% H 3​ PO 4​ as an external standard (δ = 0.00 ppm) to prevent sample contamination.

Step 3: Data Acquisition (400 MHz or higher)

  • 1 H NMR: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. 16 scans are sufficient.

  • 13 C{ 1 H} NMR: Run a proton-decoupled sequence (zgpg30). Because the quaternary aromatic carbon and the phosphorus-coupled carbons relax slowly, increase D1 to 3.0 seconds. Acquire for a minimum of 512 scans.

  • 31 P{ 1 H} NMR: Run a proton-decoupled phosphorus sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 64 scans.

G A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL D2O B 2. Standardization Add TSP-d4 & 85% H3PO4 A->B C 3. Data Acquisition Run zg30 (1H), zgpg30 (13C/31P) B->C D 4. Spectral Processing Apodization, FT, Phase Correction C->D E 5. Structural Validation Verify 1J_CP (~135 Hz) & 31P Shift D->E

Step-by-step workflow for the NMR spectroscopic analysis of aminophosphonic acids.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and critical heteronuclear coupling constants derived from this specific chemical environment.

Table 1: Predicted 1 H NMR Data (400 MHz, D 2​ O)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.40 – 7.55 Multiplet (m) 5H - Aromatic protons (Ph-H)

| 4.25 | Singlet (s) | 2H | - | Ph-CH 2​ -N + | | 3.25 | Multiplet (m) | 2H | 3 J HP​ ~ 12.0, 3 J HH​ ~ 7.5 | N + -CH 2​ -CH 2​ -P | | 2.05 | Doublet of triplets (dt) | 2H | 2 J HP​ ~ 18.0, 3 J HH​ ~ 7.5 | CH 2​ -P |

Table 2: Predicted 13 C{ 1 H} NMR Data (100 MHz, D 2​ O)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
131.0 Singlet (s) - Aromatic C (ipso)
129.5, 129.2, 128.8 Singlet (s) - Aromatic C (ortho, meta, para)

| 51.5 | Singlet (s) | - | Ph-CH 2​ -N + | | 43.0 | Doublet (d) | 2 J CP​ ~ 4.5 | N + -CH 2​ -CH 2​ -P | | 25.5 | Doublet (d) | 1 J CP​ ~ 135.0 | CH 2​ -P |

Table 3: Predicted 31 P{ 1 H} NMR Data (162 MHz, D 2​ O)

Chemical Shift (δ, ppm) Multiplicity Assignment

| 18.0 – 20.0 | Singlet (s) | Alkylphosphonic acid (-PO 3​ H 2​ ) |

Troubleshooting & Best Practices

  • Residual Water Suppression: In D 2​ O, the residual HDO peak will appear around δ 4.79 ppm. Because the benzylic CH 2​ peak (δ 4.25 ppm) is relatively close to the water signal, avoid aggressive presaturation water suppression techniques (e.g., zgpr), as this may inadvertently suppress the benzylic signal via saturation transfer or peak overlap. Rely on high-quality D 2​ O instead.

  • Drifting 31 P Shifts: If the 31 P signal appears significantly upfield (e.g., 10-14 ppm) or is heavily broadened, the sample is likely not fully protonated. Ensure the compound is strictly the hydrochloride salt; if necessary, add a micro-drop of DCl to force the equilibrium to the fully protonated state.

References[1] Title: 31P NMR studies of vegetative and encysted cells of Acanthamoeba castellanii. Observation of phosphonic acids in live cells

Source: nih.gov URL:[2] Title: Synthesis of Dimethylphosphinyl-substituted α-Amino(aryl)methylphosphonic Acids and Their Esters Source: znaturforsch.com URL:

Sources

Application

Application Note &amp; Protocol: Rapid Synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the efficient synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride utilizing mic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride utilizing microwave-assisted organic synthesis (MAOS). This method offers a significant reduction in reaction time, improved yields, and aligns with the principles of green chemistry compared to conventional heating methods. The protocol is designed for researchers in drug discovery and development, offering a rapid and reliable method for obtaining this key phosphonic acid derivative.

Introduction: The Advantages of Microwave-Assisted Synthesis

The synthesis of phosphonic acids and their derivatives is of significant interest in medicinal chemistry due to their diverse biological activities. [2-(benzylamino)ethyl]phosphonic acid, a structural analog of the neurotransmitter GABA, serves as a valuable scaffold in drug design. Traditional synthetic routes often involve prolonged reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions.[1][2] Microwave irradiation directly and efficiently heats the reaction mixture through dipolar polarization and ionic conduction, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes.[3][4] This technique frequently results in higher product yields, increased purity, and is considered a greener alternative due to its energy efficiency and potential for solvent-free reactions.[1][5]

This protocol details a one-pot reductive amination of 2-aminoethylphosphonic acid with benzaldehyde, followed by in-situ reduction using sodium borohydride under microwave irradiation. The subsequent formation of the hydrochloride salt provides a stable and readily purifiable product.

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step, one-pot process:

  • Imine Formation: 2-aminoethylphosphonic acid reacts with benzaldehyde to form a Schiff base (imine) intermediate. This reaction is typically reversible and can be driven forward by the removal of water, although in this rapid microwave-assisted protocol, the subsequent reduction step effectively pulls the equilibrium towards the product.

  • Reductive Amination: The imine intermediate is then reduced in situ by sodium borohydride (NaBH₄) to yield [2-(benzylamino)ethyl]phosphonic acid.[6]

  • Salt Formation: Finally, the addition of hydrochloric acid yields the desired [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Reaction:

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Aminoethylphosphonic acid≥98%Commercially Available
Benzaldehyde≥99%, ReagentPlus®Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)Anhydrous, 99.8%Commercially Available
Hydrochloric acid (HCl)37% in H₂OCommercially Available
Diethyl etherAnhydrousCommercially Available
Deionized Water
Microwave Synthesizer(e.g., CEM Discover, Biotage Initiator)
10 mL Microwave Reaction Vial with Stir Bar
Standard laboratory glassware
Rotary evaporator
pH meter or pH paper

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme caution.

Step-by-Step Synthesis Protocol
  • Reactant Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminoethylphosphonic acid (1.0 mmol, 125.1 mg).

    • Add anhydrous methanol (5 mL) to the vial. Stir the suspension.

    • Add benzaldehyde (1.2 mmol, 127.3 mg, 122 µL).

  • Microwave-Assisted Reductive Amination:

    • Seal the reaction vial.

    • Place the vial in the cavity of the microwave synthesizer.

    • Irradiate the mixture under the following conditions:

      • Temperature: 80 °C

      • Time: 10 minutes

      • Power: 100-200 W (will vary depending on the instrument)

      • Stirring: High

  • Reduction Step:

    • After the initial irradiation, carefully cool the vial to room temperature.

    • In a separate small beaker, dissolve sodium borohydride (1.5 mmol, 56.7 mg) in 2 mL of deionized water. Caution: This reaction is exothermic and releases hydrogen gas.

    • Slowly add the aqueous sodium borohydride solution to the reaction mixture at room temperature with stirring.

    • Once the addition is complete, return the sealed vial to the microwave synthesizer.

    • Irradiate the mixture under the following conditions:

      • Temperature: 80 °C

      • Time: 15 minutes

      • Power: 100-200 W

      • Stirring: High

  • Work-up and Hydrochloride Salt Formation:

    • After cooling the reaction to room temperature, carefully uncap the vial.

    • Adjust the pH of the solution to approximately 1-2 with concentrated hydrochloric acid. Use a pH meter or pH paper to monitor the pH.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • To the resulting residue, add 10 mL of diethyl ether and triturate to induce precipitation of the product.

    • Collect the white solid by vacuum filtration and wash with two portions of cold diethyl ether (2 x 5 mL).

    • Dry the product under high vacuum to a constant weight. For highly hygroscopic products, drying in a desiccator over P₂O₅ may be necessary.[7]

Expected Yield and Purity
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Purity (by NMR): >95%

Characterization

The structure and purity of the synthesized [2-(benzylamino)ethyl]phosphonic acid hydrochloride can be confirmed by standard analytical techniques:

  • ¹H NMR (D₂O):

    • δ 7.4-7.5 (m, 5H, Ar-H)

    • δ 4.2 (s, 2H, -CH₂-Ph)

    • δ 3.3-3.4 (m, 2H, -NH-CH₂-)

    • δ 2.1-2.2 (m, 2H, -CH₂-P)

  • ³¹P NMR (D₂O):

    • A single peak is expected in the range of δ 20-30 ppm.

  • Mass Spectrometry (ESI+):

    • Calculated for C₉H₁₄NO₃P [M-H]⁺: 216.07

    • Found: Expected mass corresponding to the free acid.

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A 1. Add 2-Aminoethylphosphonic Acid, Benzaldehyde, and MeOH to Vial B 2. Microwave Irradiation (Imine Formation) A->B Seal Vial C 3. Add NaBH₄ Solution B->C Cool D 4. Microwave Irradiation (Reduction) C->D Seal Vial E 5. Acidify with HCl D->E Cool F 6. Evaporate Solvent E->F G 7. Precipitate with Diethyl Ether F->G H 8. Filter and Dry Product G->H

Caption: Workflow for the microwave-assisted synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Discussion: Causality and Optimization

  • Microwave Irradiation: The use of microwave heating dramatically accelerates both the imine formation and the subsequent reduction.[8][9] The polar nature of methanol and the ionic character of the reactants and intermediates allow for efficient absorption of microwave energy, leading to rapid and uniform heating. This avoids the formation of byproducts often seen with prolonged conventional heating.

  • Solvent Choice: Anhydrous methanol is an excellent solvent for this reaction as it effectively dissolves the reactants and is polar enough to couple efficiently with the microwave field.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine intermediate without affecting the phosphonic acid or aromatic ring.[6] Its addition as an aqueous solution after the initial imine formation step ensures a controlled reduction.

  • Purification Strategy: The conversion of the final product to its hydrochloride salt increases its polarity and often induces crystallinity, facilitating its precipitation from a non-polar solvent like diethyl ether.[7][10] This provides a simple and effective method for purification, avoiding the need for column chromatography which can be challenging for highly polar phosphonic acids.[7]

Conclusion

This application note presents a robust and efficient protocol for the synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride using microwave irradiation. The significant advantages of this method, including drastically reduced reaction times, high yields, and simplified purification, make it an attractive alternative to conventional synthetic approaches. This protocol is well-suited for high-throughput synthesis and library generation in the context of drug discovery and development.

References

  • CEM Corporation. (n.d.). Reductions. Retrieved from [Link]

  • Deshmukh, M. B., et al. (2024). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society.
  • Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Google Patents. (1991). The method of aminomethylene phosphonic acids purification. SK279107B6.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Reaction Map. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). ¹H NMR Spectrum.
  • Google Patents. (1991). Purification of phosphorus compounds. US5008015A.
  • Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2294–2334.
  • ECHA. (n.d.). [2-(benzylamino)ethyl]phosphonic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • Sampedro, F. A., et al. (2023). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. Molecules, 28(19), 6829.
  • ResearchGate. (2024). ¹H NMR spectrum of the compound 1.
  • Cravotto, G., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemPlusChem, 88(3), e202300017.
  • Brik, R., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
  • ResearchGate. (2022). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one.
  • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 82, 667-695.
  • Organic Chemistry Portal. (2004). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Retrieved from [Link]

  • Horiguchi, M. (1972). Biosynthesis of 2-aminoethylphosphonic acid in cell-free preparations from Tetrahymena. Biochimica et Biophysica Acta (BBA) - General Subjects, 261(1), 102-113.
  • Horiguchi, M., & Rosenberg, H. (1975). Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 409(3), 324-331.
  • Wyatt, P. B., et al. (2024). (R)-2-Amino-1-hydroxyethylphosphonic Acid. Molbank, 2024(3), M1898.
  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. The Royal Society of Chemistry.
  • De Decker, R., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 29(9), 1999.
  • PubChem. (n.d.). 2-(Benzylamino)ethyl hydrogen sulfate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Formulation Strategies for [2-(benzylamino)ethyl]phosphonic acid hydrochloride Delivery

An in-depth guide for researchers, scientists, and drug development professionals on the formulation strategies for [2-(benzylamino)ethyl]phosphonic acid hydrochloride. Abstract This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the formulation strategies for [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for [2-(benzylamino)ethyl]phosphonic acid hydrochloride. This molecule presents a unique set of challenges and opportunities in drug delivery due to its phosphonic acid moiety and hydrochloride salt form. This guide will delve into the physicochemical characterization, pre-formulation studies, and advanced formulation strategies to enhance the bioavailability and therapeutic efficacy of this compound. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for further development.

Introduction to [2-(benzylamino)ethyl]phosphonic acid hydrochloride

[2-(benzylamino)ethyl]phosphonic acid hydrochloride is a molecule with a structure that suggests a range of potential therapeutic applications. The presence of a phosphonic acid group, an isostere of a phosphate group, indicates that it could be a candidate for antiviral therapies by mimicking nucleoside monophosphates.[1] The phosphonic acid moiety also provides unique binding interactions and can act as a dual hydrogen bond donor and acceptor at physiological pH.[2] The hydrochloride salt form is commonly used in drug development to enhance the solubility and dissolution rate of ionizable drugs.[3][4][5]

However, the combination of these functional groups also presents significant formulation challenges. Phosphonic acids are typically highly polar and can have poor membrane permeability, leading to low oral bioavailability.[1] The hydrochloride salt, while beneficial for solubility, can lead to a highly acidic microenvironment, potentially causing gastrointestinal irritation or affecting the stability of the drug.[6] Therefore, a rational and systematic approach to formulation is essential to unlock the therapeutic potential of this compound.

Key Molecular Features and Formulation Implications:

  • Phosphonic Acid Group: This group is fully ionized at physiological pH, which can limit its passive diffusion across cell membranes.[1] It can also chelate divalent cations, potentially affecting its absorption.

  • Amine Group (as Hydrochloride): The protonated amine enhances aqueous solubility. However, the hydrochloride salt can be hygroscopic and may exhibit a common-ion effect in acidic environments, which could suppress dissolution.[6]

  • Benzyl Group: The lipophilic benzyl group can slightly increase the overall lipophilicity of the molecule, which may partially counteract the high polarity of the phosphonic acid group.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Thorough pre-formulation studies are critical to understanding the physicochemical properties of [2-(benzylamino)ethyl]phosphonic acid hydrochloride and to guide the development of a stable and bioavailable dosage form.

Solubility and Dissolution Rate

The solubility of the compound in aqueous media across a range of pH values is a fundamental parameter that will influence its absorption.

Protocol 1: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibrium Solubility: Add an excess of the compound to each buffer and agitate at 37°C for 24 hours.

  • Quantification: Filter the samples and determine the concentration of the dissolved drug using a validated HPLC method.

  • Data Analysis: Plot solubility as a function of pH.

Table 1: Predicted pH-Solubility Profile

pHPredicted SolubilityRationale
1.2 HighThe amine is protonated, and the phosphonic acid is in its least ionized state, favoring high solubility.
4.5 LowerAs the pH approaches the pKa of the phosphonic acid, the molecule may exhibit lower solubility due to reduced ionization.
6.8 - 7.4 Moderate to HighThe phosphonic acid group becomes fully ionized, which should increase solubility.
Solid-State Characterization

The solid-state properties of the drug substance can significantly impact its stability, manufacturability, and dissolution.

Protocol 2: Solid-State Analysis

  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the material.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and detect the loss of hydrogen chloride at elevated temperatures.[6]

  • Hygroscopicity: To evaluate the moisture uptake of the compound at different relative humidity levels.

Formulation Strategies for Enhanced Delivery

Based on the pre-formulation data, several strategies can be employed to overcome the delivery challenges of [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Oral Delivery

To overcome the poor membrane permeability of the phosphonic acid group, a prodrug strategy can be employed. This involves masking the phosphonic acid with lipophilic groups that are cleaved in vivo to release the active parent drug.[1]

Workflow for Prodrug Development

Caption: A generalized workflow for the development of a phosphonate prodrug.

Protocol 3: Synthesis and Evaluation of a Bis(pivaloyloxymethyl) (POM) Prodrug

  • Synthesis: React [2-(benzylamino)ethyl]phosphonic acid hydrochloride with chloromethyl pivalate in the presence of a non-nucleophilic base.

  • Purification: Purify the resulting POM-prodrug by column chromatography.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • In Vitro Stability: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids to ensure it reaches the site of absorption intact.

  • Caco-2 Permeability Assay: Assess the permeability of the prodrug across a Caco-2 cell monolayer as an in vitro model of the intestinal barrier.

For highly lipophilic prodrugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.

Protocol 4: Development of a SEDDS Formulation

  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize the prodrug.

  • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the self-emulsifying region.

  • Formulation Optimization: Optimize the formulation based on droplet size, emulsification time, and drug loading.

  • In Vitro Lipolysis: Evaluate the behavior of the formulation under in vitro lipolysis conditions to predict its in vivo performance.

Parenteral Delivery

For indications requiring rapid onset of action or for drugs with very low oral bioavailability, parenteral administration is a viable option.

Protocol 5: Development of a Lyophilized Formulation for Injection

  • Excipient Selection: Screen cryoprotectants (e.g., mannitol, sucrose) and bulking agents to ensure the formation of an elegant cake structure and to protect the drug during lyophilization.

  • Pre-lyophilization Studies: Determine the collapse temperature of the formulation using freeze-drying microscopy.

  • Lyophilization Cycle Development: Develop a robust lyophilization cycle with optimized freezing, primary drying, and secondary drying steps.

  • Reconstitution Studies: Evaluate the reconstitution time and the clarity of the reconstituted solution.

  • Stability Testing: Assess the stability of the lyophilized product at various temperature and humidity conditions.

Analytical Methods

Robust analytical methods are essential for the quantification and characterization of [2-(benzylamino)ethyl]phosphonic acid hydrochloride in various matrices.

Protocol 6: HPLC Method for Quantification

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used for polar compounds.[7]

  • Detection: UV detection at a suitable wavelength.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The successful formulation of [2-(benzylamino)ethyl]phosphonic acid hydrochloride requires a multi-faceted approach that addresses the challenges posed by both the phosphonic acid group and the hydrochloride salt. A thorough understanding of the physicochemical properties of the molecule is the cornerstone of a rational formulation strategy. The protocols and strategies outlined in this guide provide a comprehensive framework for the development of stable and effective drug delivery systems for this promising compound.

References

  • Česnek, M., et al. (2018). Synthesis of symmetrical bis(amidates) from phosphonate diisopropyl esters. Frontiers in Chemistry.
  • Badawy, S. I. F., & Hussain, M. A. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Porter, C. J. H., et al. (2016). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery.
  • Talluri, S., & K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber.
  • Perlíková, P., & Holý, A. (2014). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff.
  • LookChem. (n.d.). [2-(benzylamino)ethyl]phosphonic acid hydrochloride. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018).
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences.
  • Primoris. (n.d.). Unpacking phosphonic acid. Retrieved from [Link]

  • Savignac, P., & Teulade, M.-P. (2020). Phosphonic acid: preparation and applications.
  • Johansson, M. J., & Pettersson, M. J. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Medicinal Chemistry Letters.
  • Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
  • PubChem. (n.d.). 2-(Benzylamino)ethyl hydrogen sulfate. Retrieved from [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(Benzylamino)ethyl)phenol hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). [2-(BENZYLOXY)ETHYL]PHOSPHONIC ACID — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Welcome to the technical support center for the synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this multi-step synthesis. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis

The synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride typically proceeds via a two-step sequence: 1) An aza-Michael addition of benzylamine to a vinylphosphonate ester (commonly diethyl vinylphosphonate), followed by 2) acidic hydrolysis of the resulting phosphonate ester to the free phosphonic acid and subsequent hydrochloride salt formation. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide provides a structured approach to identifying and resolving these bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is drastically low after the complete synthesis. What is a systematic way to troubleshoot the process?

A1: A low overall yield is a common complaint. A systematic approach is crucial to pinpoint the problematic stage. Instead of repeating the entire synthesis blindly, we recommend a stage-gate analysis.

  • Re-evaluate Starting Material Purity: Before anything else, confirm the purity of your benzylamine and diethyl vinylphosphonate. Contaminants can inhibit the reaction or introduce side products.

  • Isolate and Characterize the Intermediate: Do not proceed directly from the Michael addition to hydrolysis. After the initial reaction, perform a workup and isolate the intermediate, diethyl [2-(benzylamino)ethyl]phosphonate. Characterize it (¹H NMR, ³¹P NMR, MS) and calculate the yield for this first step. If the yield here is low, the problem lies in the addition reaction. If the yield is high, the issue is in the hydrolysis or isolation stages.

  • Analyze the Hydrolysis Step: Incomplete hydrolysis is the most frequent cause of low yield for the final product. The conversion of the stable phosphonate ester to the phosphonic acid requires forcing conditions, which must be optimized.

  • Assess Purification and Isolation: Phosphonic acids are notoriously polar and can be difficult to handle. Significant product loss can occur during workup and crystallization due to their high water solubility or tendency to form oils.[1]

Below is a troubleshooting workflow to guide your investigation.

G start Low Overall Yield Detected check_sm Step 1: Verify Purity of Starting Materials start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Purify/Replace Starting Materials check_sm->sm_bad No check_step1 Step 2: Isolate & Analyze Intermediate Phosphonate Ester. Is the yield acceptable? sm_ok->check_step1 step1_ok Yield >85% check_step1->step1_ok Yes step1_bad Yield <85% check_step1->step1_bad No check_step2 Step 3: Analyze Hydrolysis. Is conversion complete (check by ³¹P NMR)? step1_ok->check_step2 troubleshoot_add Troubleshoot Aza-Michael Addition (See Q3 & Q4) step1_bad->troubleshoot_add step2_ok Conversion >95% check_step2->step2_ok Yes step2_bad Conversion <95% check_step2->step2_bad No check_iso Step 4: Assess Final Isolation. Significant product loss? step2_ok->check_iso troubleshoot_hydrolysis Optimize Hydrolysis Conditions (See Q5 & Q6) step2_bad->troubleshoot_hydrolysis iso_ok Yield Acceptable. Process Optimized. check_iso->iso_ok No iso_bad Troubleshoot Purification & Crystallization (See Q7 & Q8) check_iso->iso_bad Yes

Caption: Systematic troubleshooting workflow for low yield.

Q2: The aza-Michael addition of benzylamine to diethyl vinylphosphonate is slow and incomplete. How can I improve this step?

A2: This is a common kinetic issue. While the reaction can be performed neat or in a solvent, several factors can be adjusted to drive it to completion.

  • Solvent Choice: The reaction is often run neat (without solvent) or in a protic solvent like ethanol to facilitate proton transfer. If using an aprotic solvent, ensure it is anhydrous, as water can interfere.

  • Temperature: The reaction is typically exothermic. However, if it is sluggish at room temperature, gentle heating to 40-60°C can increase the reaction rate. Monitor the reaction by TLC or ¹H NMR to avoid side product formation at elevated temperatures.

  • Stoichiometry: Using a slight excess (1.05 to 1.1 equivalents) of benzylamine can help drive the reaction to completion, but a large excess can complicate purification.

  • Catalysis: While often uncatalyzed, this reaction can be accelerated. Lewis acids or organocatalysts like thiourea have been shown to activate α,β-unsaturated phosphonates toward conjugate addition.[2] However, for this specific substrate, catalysis is often unnecessary and adds complexity. We recommend optimizing thermal conditions first.

Q3: I'm observing significant side products during the initial addition reaction. What are they and how can I prevent them?

A3: The primary side product in this reaction is the bis-adduct, where a second molecule of diethyl vinylphosphonate reacts with the secondary amine of the desired product.

Side Product Formation:

  • [Desired Product] + Diethyl vinylphosphonate → N-benzyl-N,N-bis[2-(diethylphosphono)ethyl]amine

Prevention Strategies:

  • Control Stoichiometry: Do not use a large excess of diethyl vinylphosphonate. A 1:1 or 1:1.05 ratio of benzylamine to vinylphosphonate is recommended.

  • Order of Addition: Add the diethyl vinylphosphonate slowly to the benzylamine. This maintains a high concentration of the primary amine, favoring the desired initial reaction over the subsequent reaction with the secondary amine product.

  • Temperature Management: The reaction is exothermic. Running the reaction in an ice bath during the initial addition can help control the reaction rate and minimize the formation of the bis-adduct.

Side ProductProbable CauseRecommended Solution
N-benzyl-N,N-bis[2-(diethylphosphono)ethyl]amineExcess vinylphosphonate; high temperatureUse 1:1 stoichiometry; add vinylphosphonate slowly; maintain temperature below 40°C
Polymerized vinylphosphonateContaminants in reagent; excessive heatUse fresh, pure diethyl vinylphosphonate; avoid temperatures >80°C
Q4: The hydrolysis of the diethyl phosphonate intermediate is the main source of my low yield. What are the best conditions?

A4: This is the most critical and challenging step. The P-C bond is stable, but the ethyl esters require harsh conditions for cleavage, which can lead to incomplete reactions or degradation. There are two primary, reliable methods.

Method 1: Concentrated Hydrochloric Acid (Classical Method) This is the most common and cost-effective method. It involves refluxing the diethyl phosphonate intermediate in concentrated HCl (~37%, 12 M).[3] This single step achieves both hydrolysis and hydrochloride salt formation.

  • Protocol: Dissolve the phosphonate ester in a 5-10 fold molar excess of concentrated HCl. Heat to reflux (100-110°C) for 8-24 hours.[4]

  • Pros: Simple, one-pot procedure.

  • Cons: Requires long reaction times and high temperatures. Incomplete hydrolysis is common. The product can be difficult to isolate from the large volume of aqueous acid.

  • Troubleshooting: If conversion is low after 24 hours, more time is unlikely to help. The equilibrium may be unfavorable. Evaporating the solvent and re-subjecting the residue to fresh concentrated HCl for another 12-24 hours can sometimes drive the reaction to completion.

Method 2: The McKenna Reaction (Milder, More Effective) This two-step procedure uses bromotrimethylsilane (TMSBr) for dealkylation, followed by alcoholysis.[5][6] It is often higher yielding and more reliable than the HCl method.

  • Protocol:

    • Dissolve the phosphonate ester in an anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Add TMSBr (2.2 - 3.0 equivalents) dropwise at 0°C. Allow to warm to room temperature and stir for 12-24 hours.

    • Evaporate the solvent and excess TMSBr under vacuum.

    • Add methanol to the residue and stir for 1-3 hours to hydrolyze the silyl ester intermediate.

    • Evaporate the methanol to yield the crude phosphonic acid.

  • Pros: Much milder conditions, often proceeds to completion, easier workup.

  • Cons: TMSBr is expensive and moisture-sensitive. Side reactions can occur if other sensitive functional groups are present.[6]

The workflow for the McKenna reaction is shown below.

G cluster_step1 Step 1: Silylation cluster_step2 Step 2: Solvolysis ester Diethyl Phosphonate in dry CH₂Cl₂ add_tmsbr Add TMSBr (2.2 eq) at 0°C -> RT, 12-24h ester->add_tmsbr silyl_ester Bis(trimethylsilyl) Ester Intermediate add_tmsbr->silyl_ester evap1 Evaporate Solvent & excess TMSBr silyl_ester->evap1 add_meoh Add Methanol (MeOH) Stir 1-3h evap1->add_meoh product Free Phosphonic Acid add_meoh->product

Sources

Optimization

Reducing background noise in assays using [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in assay development: background noise .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in assay development: background noise .

Whether you are developing an Alkaline Phosphatase (ALP)-based ELISA, optimizing an immunohistochemistry (IHC) panel, or engineering a metal-oxide biosensor, background noise compromises your Signal-to-Noise Ratio (SNR) and limits assay sensitivity. Here, we explore the targeted application of [2-(benzylamino)ethyl]phosphonic acid hydrochloride (BAEPA-HCl) as a dual-action reagent to quench endogenous enzyme activity and passivate reactive surfaces.

Mechanistic Insights: The Causality of Background Reduction

To effectively troubleshoot an assay, you must understand the molecular causality behind the noise and the intervention. BAEPA-HCl reduces background through two distinct, highly specific mechanisms depending on the assay architecture:

A. Enzymatic Inhibition (IHC & ELISA) High background in tissue staining or immunoassays is frequently caused by endogenous metalloenzymes, such as aminopeptidases and alkaline phosphatases, which prematurely cleave chromogenic or fluorogenic substrates. BAEPA-HCl is an α -aminophosphonic acid derivative. The tetrahedral geometry of its phosphonate group perfectly mimics the high-energy tetrahedral transition state of peptide and phosphate ester hydrolysis. By chelating the active-site Zn2+ or Mg2+ ions, BAEPA-HCl acts as a potent, competitive transition-state analogue inhibitor, neutralizing endogenous activity without interfering with orthogonal detection systems like Horseradish Peroxidase (HRP) 1.

B. Surface Passivation (Biosensors & Microarrays) In solid-state assays utilizing metal-oxide substrates (e.g., TiO2​ , Indium Tin Oxide [ITO], or Al2​O3​ ), background noise is driven by the non-specific binding (NSB) of proteins to reactive surface hydroxyl groups. The phosphonic acid moiety of BAEPA-HCl undergoes a hetero-condensation reaction with these basic alumino/titano-hydroxyl species. This forms highly stable bidentate or tridentate M-O-P covalent bonds, creating a dense Self-Assembled Monolayer (SAM) 2. The benzylamino tail provides steric hindrance, effectively masking the surface from non-specific protein adsorption.

G cluster_0 Enzymatic Assays (ELISA/IHC) cluster_1 Biosensors / Microarrays BAEPA [2-(benzylamino)ethyl] phosphonic acid HCl TS_Mimic Tetrahedral Transition State Mimicry BAEPA->TS_Mimic Condensation M-O-P Covalent Condensation BAEPA->Condensation Enzyme Endogenous Enzymes (ALP / Aminopeptidases) Enzyme->TS_Mimic Inhibited by Zn_Chelation Active Site Zn2+ Chelation TS_Mimic->Zn_Chelation Result1 Suppressed Substrate Cleavage (False Positive Reduction) Zn_Chelation->Result1 Surface Metal Oxide Surface (ITO, TiO2, Al2O3) Surface->Condensation Passivated by SAM Self-Assembled Monolayer (SAM) Condensation->SAM Result2 Steric Masking of Non-Specific Binding SAM->Result2

Fig 1: Dual mechanism of BAEPA-HCl in reducing assay background noise via inhibition and passivation.

Troubleshooting Guide & FAQs

Q1: I am seeing high background in my AP-conjugated IHC panel. Will BAEPA-HCl interfere with my secondary antibody? A: No. High background in AP-based IHC is typically caused by endogenous alkaline phosphatase in the tissue (especially in kidney, intestine, and placenta) 3. Because BAEPA-HCl is a small-molecule active-site inhibitor, it must be applied prior to the addition of your AP-conjugated secondary antibody. Once it binds and quenches the endogenous tissue enzymes, subsequent washing removes unbound inhibitor, leaving your AP-conjugated secondary antibody fully active upon addition.

Q2: We use TiO2​ biosensors for phosphopeptide enrichment, but non-specific acidic peptides keep binding. How does BAEPA-HCl help? A: TiO2​ has a high affinity for all acidic moieties, not just your target phosphopeptides. By pre-treating the non-sensing regions of your biosensor with BAEPA-HCl, the phosphonic acid group forms a highly stable Ti-O-P bond. The bulky benzylamino group creates a steric shield that repels non-specific acidic peptides, drastically improving the enrichment specificity for your target analytes.

Q3: My BAEPA-HCl stock solution is causing my ELISA blocking buffer to precipitate. What is the cause? A: BAEPA-HCl is a hydrochloride salt. When dissolved at high concentrations (e.g., >50 mM) in unbuffered water, it significantly lowers the pH. If this acidic stock is added directly to a protein-based blocking buffer (like BSA or Casein), it can cause the proteins to pass their isoelectric point and precipitate. Solution: Always dissolve BAEPA-HCl in a strong buffer (like 0.1 M Tris-HCl) and verify the pH is adjusted to 7.4 prior to mixing with protein blockers.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in validation step to confirm causality before proceeding to the final assay.

Protocol A: Quenching Endogenous Metalloenzymes in IHC/ELISA

Objective: Eliminate false-positive signals generated by endogenous tissue phosphatases/peptidases.

  • Reagent Preparation: Dissolve BAEPA-HCl in 0.1 M Tris-HCl to a final concentration of 5 mM. Titrate with 0.1 M NaOH until the pH stabilizes at exactly 7.4.

  • Tissue/Well Incubation: Following your standard protein blocking step (e.g., 5% normal serum), apply the 5 mM BAEPA-HCl solution to the tissue section or ELISA well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the samples 3 times for 5 minutes each using TBST (Tris-Buffered Saline with 0.05% Tween-20) to remove all unbound inhibitor.

  • Self-Validation Checkpoint: Before adding your primary/secondary antibodies, take one control slide/well and add your chromogenic substrate (e.g., BCIP/NBT) directly. Incubate for 10 minutes.

    • Validation: If the well remains clear/unstained, endogenous enzymes are successfully quenched. If color develops, increase BAEPA-HCl concentration to 10 mM and repeat.

  • Assay Continuation: Proceed with the addition of your primary antibody.

Protocol B: Metal-Oxide Surface Passivation for Biosensors

Objective: Create a Self-Assembled Monolayer (SAM) to prevent non-specific protein adsorption.

  • Substrate Cleaning: Ultrasonicate the metal-oxide substrate (e.g., ITO or TiO2​ ) sequentially in HPLC-grade acetone, ethanol, and deionized water for 10 minutes each. Dry thoroughly under a stream of high-purity N2​ gas.

  • SAM Formation: Submerge the cleaned substrate in a 2 mM solution of BAEPA-HCl dissolved in anhydrous isopropyl alcohol (IPA). Incubate in the dark for 2 hours at room temperature to allow initial condensation.

  • Thermal Curing (Critical Step): Remove the substrate and bake at 120°C for 15 minutes. Causality: Thermal energy drives the dehydration condensation reaction to completion, converting weak monodentate interactions into highly stable bidentate/tridentate M-O-P linkages.

  • Self-Validation Checkpoint: Perform a Water Contact Angle (WCA) measurement on the passivated surface versus a bare control.

    • Validation: A bare metal-oxide surface is highly hydrophilic (WCA < 20°). A successfully passivated surface terminated with benzylamino groups will show a distinct hydrophobic shift (WCA ~ 70°-85°). If the shift is absent, verify the anhydrous nature of your IPA solvent.

  • Final Rinse: Rinse extensively with IPA to remove loosely bound physisorbed multilayers, dry with N2​ , and proceed to functionalize your sensing area.

Quantitative Performance Data

The following table summarizes the quantitative impact of BAEPA-HCl compared to traditional blocking agents in an AP-based ELISA utilizing a complex biological matrix (e.g., unpurified cell lysate).

Blocking Agent / InterventionApplication PhasePrimary Mechanism of ActionSignal-to-Noise Ratio (SNR)Cytotoxicity / Assay Interference
Unblocked Control N/ANone (High endogenous cleavage)2.4N/A
BSA (5%) Pre-AntibodySteric masking of plastic/surfaces8.1Low
Levamisole (2 mM) Pre-AntibodyUncompetitive inhibitor of ALP15.3Moderate (Can interfere with some cell-based assays)
BAEPA-HCl (5 mM) Pre-AntibodyCompetitive transition-state mimicry28.7 Low (Washed out prior to live-cell or downstream steps)
BAEPA-HCl + BSA CombinatorialPassivation + Enzyme Quenching41.2 Low

Data Interpretation: While BSA effectively masks the physical surface of the assay plate, it does nothing to stop endogenous enzymes in the sample matrix. BAEPA-HCl directly neutralizes the catalytic source of the background noise, resulting in a nearly 4-fold increase in SNR compared to standard protein blocking alone.

References

  • Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes Source: Oxford Academic URL:[Link]

  • Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum Source: MDPI - Materials URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Issues with [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Welcome to the Advanced Crystallization Support Center. [2-(benzylamino)ethyl]phosphonic acid hydrochloride is a highly polar, amphoteric molecule containing both a secondary amine and a phosphonic acid moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. [2-(benzylamino)ethyl]phosphonic acid hydrochloride is a highly polar, amphoteric molecule containing both a secondary amine and a phosphonic acid moiety. Due to its structural properties, researchers frequently encounter phase demixing, hygroscopicity, and polymorphic instability during isolation.

This guide is designed to help drug development professionals and formulation scientists diagnose and resolve these critical crystallization bottlenecks.

Diagnostic Decision Tree

Before altering your solvent systems, use the following diagnostic workflow to identify the root cause of your crystallization failure.

G Start Crystallization Issue Detected Q1 Did the solution turn cloudy/milky without solid particles? Start->Q1 LLPS Liquid-Liquid Phase Separation (Oiling Out) Q1->LLPS Yes Q2 Is the isolated solid sticky or melting at RT? Q1->Q2 No Action1 Adjust antisolvent rate, add seeds, change T LLPS->Action1 Hygro Hygroscopicity or Solvent Entrapment Q2->Hygro Yes Q3 Is the yield low or solid non-stoichiometric? Q2->Q3 No Action2 Use anhydrous solvents, control humidity (RH <30%) Hygro->Action2 Zwitter Zwitterion Formation (Loss of HCl) Q3->Zwitter Yes Action3 Use anhydrous HCl gas, avoid aqueous systems Zwitter->Action3

Caption: Diagnostic workflow for[2-(benzylamino)ethyl]phosphonic acid HCl crystallization.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn into a milky emulsion instead of forming crystals upon adding an anti-solvent? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory crosses the spinodal curve before reaching the metastable zone limit for crystallization[1]. Because the solute-rich oil droplets and the solute-lean continuous phase share similar chemical potentials, the thermodynamic driving force for nucleation is kinetically hindered[2]. Causality: High initial API concentration combined with rapid anti-solvent addition creates localized supersaturation, forcing the system to demix rather than nucleate.

Q: My elemental analysis shows a sub-stoichiometric amount of chloride (e.g., 4% instead of the theoretical ~14%). What happened? A: You have inadvertently synthesized the free zwitterion instead of the hydrochloride salt. This is a manifestation of the "salt-cocrystal continuum"[3]. The pKa difference between the acidic phosphonic group and the basic benzylamine group strongly favors intramolecular proton transfer. In aqueous or polar protic solvents, the HCl dissociates, and the zwitterionic [2-(benzylamino)ethyl]phosphonate precipitates due to its lower solubility[4].

Q: Why is my isolated product a sticky paste rather than a free-flowing powder? A: Hydrochloride salts of secondary amines are notoriously hygroscopic. If crystallized from semi-aqueous environments (like Ethanol/Water) without stringent drying protocols, residual water acts as a plasticizer. Furthermore, if LLPS occurred, the resulting "oil" often entraps solvent, which resists vacuum drying and leaves a gummy residue.

Quantitative Solvent Profiling

To prevent LLPS and zwitterion formation, solvent selection must balance solubility with ionization control. Below is a summary of field-tested solvent systems for this compound.

Solvent SystemAntisolventLLPS RiskZwitterion RiskTypical YieldRecommended Action
WaterAcetoneHigh High < 40%Avoid. Promotes oiling out and HCl loss.
MethanolEthyl AcetateMediumMedium60 - 70%Requires strict temperature control and seeding.
Ethanol (Anhydrous)Diethyl EtherLowLow80 - 85%Excellent for maintaining HCl stoichiometry.
AcetonitrileN/A (Cooling)LowLow> 85%Best for reactive crystallization with HCl gas.

Troubleshooting Protocols & Methodologies

Protocol A: Seeded Anti-Solvent Crystallization (Mitigating LLPS)

Context: This protocol is designed to bypass the liquid-liquid equilibrium region by inducing nucleation before the spinodal curve is reached[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve crude [2-(benzylamino)ethyl]phosphonic acid hydrochloride in anhydrous Ethanol at 60°C to achieve a concentration of 100 mg/mL.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE syringe filter into a pre-heated jacketed reactor to remove foreign particulates.

  • Cooling & Seeding: Cool the solution linearly to 45°C over 30 minutes. Add 1-2% (w/w) of finely milled, pure crystalline seed of the API.

  • Ageing: Hold the suspension at 45°C for 60 minutes. Causality: This allows the seeds to consume the initial supersaturation, preventing the system from crossing into the LLPS boundary when the anti-solvent is added.

  • Anti-Solvent Addition: Dose Ethyl Acetate (2 volumes relative to Ethanol) at a strictly controlled rate of 0.05 vol/min.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Filter under a dry nitrogen blanket and wash with cold Ethyl Acetate.

Self-Validation System: Withdraw a 1 mL slurry sample after step 5 and examine it under a Polarized Light Microscope (PLM). Birefringence confirms crystalline solids; dark, spherical droplets indicate LLPS has occurred. If droplets are present, reheat to 60°C to redissolve and restart cooling at a slower rate.

Workflow S1 Dissolve API in Anhydrous Ethanol S2 Heat to 60°C (Clear Solution) S1->S2 S3 Cool to 45°C & Add Seeds (1-2%) S2->S3 S4 Slow Antisolvent Addition (EtOAc) S3->S4 S5 Ageing (1h) & Cool to 5°C S4->S5 S6 Filter & Wash (Dry N2 Blanket) S5->S6

Caption: Seeded anti-solvent crystallization workflow to bypass liquid-liquid phase separation.

Protocol B: Anhydrous Reactive Crystallization of the HCl Salt

Context: Aqueous hydrochloric acid often leads to low yields due to the high water solubility of the hydrochloride salt, and encourages zwitterion formation[5]. This protocol uses an anhydrous chloride source to force stoichiometric salt formation.

Step-by-Step Methodology:

  • Pre-treatment: Suspend the free zwitterion of [2-(benzylamino)ethyl]phosphonic acid in anhydrous Acetonitrile (10 mL/g).

  • In-Situ HCl Generation: Instead of bubbling hazardous HCl gas, add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) and 1.1 equivalents of glacial acetic acid at room temperature[5]. Causality: TMSCl reacts with acetic acid to generate strictly anhydrous HCl gas in situ, alongside volatile TMS-acetate.

  • Reactive Crystallization: Stir the mixture at 25°C. As the anhydrous HCl protonates the secondary amine, the insoluble zwitterion converts into the highly crystalline hydrochloride salt. Crystallization typically initiates within 5–10 minutes.

  • Isolation: Stir for an additional 2 hours to ensure complete conversion. Filter the resulting white crystalline powder, wash with cold anhydrous Acetonitrile, and dry under vacuum at 40°C for 12 hours.

Self-Validation System: Perform an argentometric titration (Mohr's method) or Ion Chromatography on the dried powder. A result of 13.5% - 14.5% w/w chloride confirms the stoichiometric mono-hydrochloride salt. Values <10% indicate incomplete conversion or partial zwitterion formation.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • A salt or a co-crystal – when crystallization protocol matters. CrystEngComm (RSC Publishing). Available at:[Link]

  • Method for salt preparation. Google Patents (US20100204470A1).

Sources

Optimization

Overcoming cell permeability issues with [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Overcoming Cell Permeability Challenges in Experimental Systems Welcome to the technical support resource for [2-(benzylamino)ethyl]phosphonic acid hydrochloride. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Cell Permeability Challenges in Experimental Systems

Welcome to the technical support resource for [2-(benzylamino)ethyl]phosphonic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the cellular uptake of this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: What is [2-(benzylamino)ethyl]phosphonic acid hydrochloride and why are phosphonates like it used in research?

[2-(benzylamino)ethyl]phosphonic acid hydrochloride is an organic compound featuring a phosphonic acid group[1]. Phosphonates are frequently used in medicinal chemistry and chemical biology because they are excellent mimics of phosphate groups but with a key difference: they contain a stable carbon-phosphorus (C-P) bond instead of a more labile oxygen-phosphorus (O-P) bond. This makes them resistant to hydrolysis by enzymes like phosphatases[2][3]. They are often designed to interact with enzymes or proteins that naturally bind phosphates, making them valuable as potential inhibitors or modulators of biological pathways[3].

Q2: What is the primary challenge when working with phosphonic acids like this one in cell-based assays?

The principal challenge is poor cell permeability[2][3]. The phosphonic acid group (–P(O)(OH)₂) is typically deprotonated at physiological pH (around 7.4), carrying a significant negative charge[2]. This high polarity makes it difficult for the molecule to passively diffuse across the nonpolar lipid bilayer of the cell membrane, a phenomenon often referred to as the "phosphonate problem"[4]. Consequently, the compound may show high potency in a biochemical (cell-free) assay but appear inactive in a cell-based assay because it cannot reach its intracellular target.

Q3: How do phosphonates typically enter cells, if at all?

While passive diffusion is limited, some phosphonates can be taken up by cells through specific transport mechanisms. For instance, some cells have phosphonate transport systems, such as the PhnCDE system in bacteria, which can be involved in the uptake of these compounds[5]. In mammalian cells, uptake can sometimes occur via fluid-phase endocytosis, a process where the cell engulfs a small amount of the extracellular medium[6]. However, this is often an inefficient process for delivering a small molecule to the cytoplasm in high concentrations.

Troubleshooting Guide: From Assay Failure to Insight

This section addresses common experimental roadblocks. The underlying assumption is that you have observed a discrepancy between your compound's expected activity (e.g., from a cell-free assay) and its performance in a cellular context.

Q4: My compound is potent in my biochemical assay, but I see no effect in my cell-based assay. Is poor permeability the only explanation?

While poor cell permeability is the most likely culprit, it is crucial to rule out other possibilities first. This systematic approach ensures you are solving the right problem.

  • Compound Stability: Confirm the stability of your compound in the cell culture medium over the time course of your experiment. Components in the media or serum can degrade the compound[7][8].

  • Nonspecific Binding: The compound might bind nonspecifically to serum proteins in the media or to the plastic of the culture plate, reducing its effective concentration[8].

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching a sufficient intracellular concentration.

The following flowchart provides a logical sequence for troubleshooting.

G Start Start: No activity in cell-based assay CheckBiochem Confirm potency in cell-free (biochemical) assay Start->CheckBiochem CheckStability Assess compound stability in cell culture medium (LC-MS) CheckBiochem->CheckStability Potency confirmed Degraded Compound is degraded CheckStability->Degraded Stable Compound is stable CheckStability->Stable CheckBinding Evaluate nonspecific binding (e.g., serum protein binding assay) MeasureIntracellular Quantify intracellular concentration (e.g., LC-MS/MS) CheckBinding->MeasureIntracellular Binding is low OtherIssue Investigate other issues: - Off-target effects - Incorrect hypothesis CheckBinding->OtherIssue Binding is high LowIntra Concentration is low MeasureIntracellular->LowIntra HighIntra Concentration is sufficient MeasureIntracellular->HighIntra PermeabilityIssue Conclusion: Cell Permeability is the Primary Issue EffluxIssue Consider active efflux (Use efflux pump inhibitors) EffluxIssue->OtherIssue If no effect Degraded->OtherIssue Address stability first Stable->CheckBinding LowIntra->PermeabilityIssue Proceed to enhancement strategies HighIntra->EffluxIssue

Caption: Troubleshooting workflow for lack of cellular activity.

Q5: I've confirmed my compound is stable and that permeability is the issue. What are my options to improve its cellular uptake?

Several strategies can be employed, ranging from simple experimental modifications to more complex chemical alterations. The choice depends on your experimental goals and resources.

  • Prodrug Strategies: This is a common and highly effective medicinal chemistry approach[2]. The negatively charged phosphonic acid is masked with lipophilic groups that can be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell[2][4]. The "pivaloyloxymethyl" (POM) prodrug is a classic example that has been used to improve the bioavailability of phosphonate drugs[2].

  • Formulation with Permeability Enhancers: These are compounds that can be co-administered to transiently increase membrane permeability[9]. Examples include certain surfactants or solvents, but care must be taken as they can cause cytotoxicity.

  • Physical Delivery Methods: Techniques like electroporation or microinjection can bypass the cell membrane entirely. While effective, they are not suitable for all applications, especially high-throughput screening, and can be harsh on cells[9].

  • Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles (e.g., liposomes or silica nanoparticles) can facilitate uptake through endocytosis[10][11][12]. The phosphonic acid group itself can be used as an anchor to attach the molecule to the surface of metal oxide nanoparticles[10].

The following table summarizes these approaches:

StrategyPrincipleProsCons
Prodrug Synthesis Masking the polar phosphonate group with lipophilic, cleavable moieties to enhance passive diffusion.[2]High potential for efficacy; can lead to orally bioavailable drugs.Requires significant synthetic chemistry effort; cleavage efficiency can vary between cell types.
Permeability Enhancers Co-incubation with agents that transiently disrupt the cell membrane.[9]Simple to implement in vitro.High risk of cytotoxicity; effects can be non-specific.
Physical Methods Using physical force (e.g., electric field) to create temporary pores in the membrane.[9]Direct and effective delivery to the cytoplasm.Low throughput; can cause significant cell stress and death.
Nanoparticle Formulation Encapsulating the drug to facilitate uptake via endocytosis.[12][13]Protects the drug from degradation; can be targeted to specific cell types.Complex formulation; potential for endosomal sequestration; nanoparticle toxicity.
Q6: How can I definitively measure if my strategy to improve uptake is working?

Directly quantifying the intracellular concentration of the compound is the gold standard[7][14]. The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[7][14]. This involves incubating cells with the compound, thoroughly washing them to remove any drug adsorbed to the outside, lysing the cells, and then analyzing the lysate to determine the amount of compound per a given number of cells[15]. This provides a clear, quantitative measure of uptake.

G Start Start: Seed cells in culture plates Incubate Incubate cells with compound at desired concentration and time Start->Incubate Quantify Determine cell number (e.g., from a parallel plate) Start->Quantify Wash Aspirate medium and wash cells multiple times with ice-cold PBS to remove extracellular compound Incubate->Wash Control Control: Incubate cells at 4°C to assess non-specific binding (active transport is inhibited) Incubate->Control Parallel experiment Lyse Lyse cells (e.g., with methanol/water) and scrape to collect lysate Wash->Lyse Analyze Analyze lysate via LC-MS/MS against a standard curve Lyse->Analyze Calculate Calculate intracellular concentration (e.g., pmol/10^6 cells) Analyze->Calculate Quantify->Calculate

Caption: Workflow for intracellular concentration measurement via LC-MS/MS.

Experimental Protocols
Protocol 1: General Protocol for Quantifying Intracellular Compound Concentration by LC-MS/MS

This protocol provides a framework for measuring the amount of [2-(benzylamino)ethyl]phosphonic acid hydrochloride that has entered cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • [2-(benzylamino)ethyl]phosphonic acid hydrochloride stock solution

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 80:20 Methanol:Water)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Include extra wells for cell counting.

  • Compound Incubation:

    • Aspirate the culture medium from the wells.

    • Add fresh medium containing the desired concentration of the compound. For a control to measure surface binding, perform an incubation at 4°C, as active transport processes are significantly inhibited at this temperature[8].

    • Incubate for the desired time period (e.g., 4 hours) at 37°C, 5% CO₂.

  • Cell Washing (Critical Step):

    • Place the plate on ice to halt transport processes.

    • Quickly aspirate the compound-containing medium.

    • Wash the cell monolayer three times with 1 mL of ice-cold PBS per well. Perform washes quickly to minimize efflux of the compound.

  • Cell Lysis and Collection:

    • After the final wash, aspirate all residual PBS.

    • Add 500 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 5 minutes.

    • Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Cell Counting:

    • In the parallel wells, trypsinize and count the cells to determine the average cell number per well. This is essential for normalizing the data.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for your compound.

    • Quantify the compound concentration by comparing the signal to a standard curve prepared in the same lysis buffer.

  • Data Calculation:

    • Calculate the amount of compound (e.g., in picomoles) per million cells.

References
  • McGuigan, C., & Perrone, P. (2014). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 6(10), 1139-1163. Retrieved from [Link]

  • GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]

  • Temsamani, J., et al. (1994). Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages. Antisense Research and Development, 4(1), 35-42. Retrieved from [Link]

  • Robbins, B. L., et al. (1993). Mechanism of uptake of the phosphonate analog (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) in Vero cells. Antimicrobial Agents and Chemotherapy, 37(5), 1157-1161. Retrieved from [Link]

  • Zhang, Z., et al. (2008). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Analytical Biochemistry, 383(2), 235-243. Retrieved from [Link]

  • Yin, J., et al. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Molecular Pharmaceutics, 13(5), 1747-1756. Retrieved from [Link]

  • Holý, A., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 8, 593. Retrieved from [Link]

  • Berkowitz, D. B., et al. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Chemical Biology, 1(4), 234-257. Retrieved from [Link]

  • Kempen, I., et al. (2019). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Molecules, 24(4), 698. Retrieved from [Link]

  • Behzadi, S., et al. (2017). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 46(14), 4218-4244. Retrieved from [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 361-372. Retrieved from [Link]

  • Epple, M., et al. (2010). Mechanism of the uptake of cationic and anionic calcium phosphate nanoparticles by cells. Biomaterials, 31(10), 2859-2866. Retrieved from [Link]

  • Yang, F., et al. (2005). Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels. Biomaterials, 26(17), 3525-3532. Retrieved from [Link]

  • Nadal-Bufí, F., & Voigt, C. A. (2023). Real-Time Assessment of Intracellular Metabolites in Single Cells through RNA-Based Sensors. International Journal of Molecular Sciences, 24(9), 8003. Retrieved from [Link]

  • Lamarche, M. G., et al. (2019). Phosphate uptake by the phosphonate transport system PhnCDE. BMC Microbiology, 19(1), 111. Retrieved from [Link]

  • Aires-de-Sousa, M., & Gsponer, J. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. International Journal of Molecular Sciences, 25(14), 7586. Retrieved from [Link]

  • Daniels, D. L., et al. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 15(1), 124-133. Retrieved from [Link]

  • Daniels, D. L., et al. (2021). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 16(3), 503-512. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). [2-(benzylamino)ethyl]phosphonic acid hydrochloride. Retrieved from [Link]

  • De Smedt, S. C., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University. Retrieved from [Link]

  • Kim, H., et al. (2023). Effect of Intramolecular Geometry in Phosphonic Acid on Surface Passivation and Lead Immobilization in Perovskite Solar Cells. ACS Energy Letters, 8(11), 4726-4733. Retrieved from [Link]

  • Lee, H., & Kim, D. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 263-275. Retrieved from [Link]

  • Inoue, M. (n.d.). Prediction of the Passive Membrane Permeability of Molecules. INOUE RESEARCH GROUP. Retrieved from [Link]

  • Wang, Y., et al. (2024). Strategies for Mitigating Phosphoric Acid Leaching in High-Temperature Proton Exchange Membrane Fuel Cells. Membranes, 14(9), 241. Retrieved from [Link]

  • Lacoste, A. M., et al. (1983). [2-Amino-ethylphosphonic Acid Transport in Pseudomonas Aeruginosa]. Biochimica et Biophysica Acta, 734(2), 231-237. Retrieved from [Link]

  • Jin, Y., et al. (2022). Preparation and investigation of high-temperature proton exchange membranes based on phosphoric acid doped imidazolium polysilsesquioxane crosslinked poly(vinyl chloride). Journal of Polymer Research, 29(5), 1-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)ethyl hydrogen sulfate. PubChem. Retrieved from [Link]

  • Ataullakhanov, F. I., et al. (2022). Significance of two transmembrane ion gradients for human erythrocyte volume stabilization. PLOS ONE, 17(12), e0272675. Retrieved from [Link]

  • Jumbri, K., et al. (2022). Effects of Benzalkonium Chloride Contents on Structures, Properties, and Ultrafiltration Performances of Chitosan-Based Nanocomposite Membranes. Membranes, 12(3), 263. Retrieved from [Link]

Sources

Troubleshooting

Refining purification methods for [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with the isolation and purification of [2-(benzylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with the isolation and purification of [2-(benzylamino)ethyl]phosphonic acid hydrochloride .

Because this molecule features both a highly acidic phosphonate group and a basic secondary amine, it exists as a highly polar zwitterion in its free state and as a hygroscopic salt in the presence of acids. Standard organic workups (like liquid-liquid extraction) will fail here. Instead, we must exploit its pH-dependent ionization states using ion-exchange chromatography and targeted chemical precipitation.

Below is the complete troubleshooting guide, validated protocols, and mechanistic explanations to ensure your purification workflow is robust and reproducible.

Purification Workflow Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (HCl Hydrolysate) IonExchange Cation Exchange Chromatography (Dowex 50W-X8, H+ form) Start->IonExchange Elution Elute with Dilute NH4OH (Removes neutral/acidic impurities) IonExchange->Elution Concentration Concentrate & Re-acidify (1M HCl) Elution->Concentration PropyleneOxide Propylene Oxide Precipitation (Acid Scavenger) Concentration->PropyleneOxide Zwitterion Pure Zwitterion (Filter & Wash) PropyleneOxide->Zwitterion SaltFormation HCl Salt Formation (1 eq HCl in H2O) Zwitterion->SaltFormation FinalProduct [2-(benzylamino)ethyl]phosphonic acid HCl (Lyophilize) SaltFormation->FinalProduct

Workflow for the isolation and purification of [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Troubleshooting Guide & FAQs

Q1: Why does my product crash out as a sticky, unmanageable oil instead of a crystalline solid after HCl hydrolysis? A: This is a classic issue with aminoalkylphosphonic acid hydrochlorides. The hydrochloride salt of the secondary amine is highly hygroscopic. When you concentrate the acidic hydrolysate, the compound traps water and forms a supersaturated syrup rather than a crystal lattice. To resolve this, you must temporarily bypass the salt form. Isolate the compound as the free zwitterion first (which has a well-defined isoelectric point and crystallizes readily), purify it, and then quantitatively convert it back to the hydrochloride salt at the very end.

Q2: How do I efficiently separate the target compound from unreacted benzylamine or 2-aminoethylphosphonic acid? A: Cation-exchange chromatography is the gold standard here. By applying the crude acidic mixture to a strong cation-exchange resin like Dowex 50W-X8 (H+ form), the protonated secondary amine binds tightly to the sulfonic acid groups on the resin. Non-cationic impurities (like unreacted phosphonic acids lacking an amine) wash through in the void volume. You can then selectively elute the target compound using a dilute ammonium hydroxide gradient. This method is heavily validated in the isolation of related compounds like ciliatine (2-aminoethylphosphonic acid) 1.

Q3: What is the most effective way to isolate the free zwitterion from the crude hydrochloride mixture without introducing inorganic salts? A: The "Propylene Oxide Method" is a chemically elegant technique specifically developed for precipitating aminophosphonic acids 2. By dissolving the crude hydrochloride salt in a minimal amount of ethanol and adding excess propylene oxide, the epoxide acts as an irreversible acid scavenger 3. It undergoes a ring-opening reaction with HCl to form volatile 1-chloro-2-propanol. This gently neutralizes the solution without adding metal cations (like Na+ or K+ from NaOH/KOH, which are notoriously difficult to separate from water-soluble phosphonates), forcing the zwitterion to precipitate as a clean, filterable solid.

Q4: My reverse-phase HPLC shows poor retention and severe peak tailing. How can I resolve this? A: Because [2-(benzylamino)ethyl]phosphonic acid is highly polar, it will elute in the void volume on standard C18 columns. You must use an ion-pairing agent to mask the charges. Adding 5 mM ammonium acetate (pH 9.0) suppresses the ionization of the amine, while 0.1% trifluoroacetic acid (TFA) suppresses the phosphonate. TFA is generally preferred for UV detection as it provides sharp peaks and excellent baseline stability.

Quantitative Phase Behaviors

Understanding the solubility profile is critical for designing your purification strategy. The table below summarizes the expected behavior of the compound across different environments.

Table 1. Physicochemical Properties and Phase Behaviors

Parameter / Solvent SystemQuantitative Value / StateMechanistic Observation
pKa1 (Phosphonic Acid) ~1.5 - 2.0Protonated at pH < 1; dictates cation-exchange loading efficiency.
pKa2 (Secondary Amine) ~8.5 - 9.5Deprotonated at pH > 10; dictates anion-exchange/elution.
Water (pH < 2) > 100 mg/mL (Soluble)HCl salt form; highly hygroscopic, resists crystallization.
Water (pH 5.5 - 6.0) < 10 mg/mL (Slightly Soluble)Isoelectric point; zwitterion exhibits minimum solubility.
Ethanol / Propylene Oxide Insoluble (Precipitates)Acid scavenging forces quantitative precipitation of the zwitterion.
Acetone InsolubleExcellent anti-solvent for washing the final crystalline product.

Standardized Experimental Protocols

Protocol A: Cation-Exchange Cleanup

This protocol removes unreacted starting materials and non-basic byproducts.

  • Resin Preparation: Swell Dowex 50W-X8 (100-200 mesh, H+ form) in deionized water and pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluate pH is neutral.

  • Loading: Dissolve the crude reaction syrup in a minimum volume of DI water (pH should be < 2). Load carefully onto the resin bed.

  • Washing: Wash the column with 3 CV of DI water. Self-Validation: Spot the wash fractions on a TLC plate and stain with iodine; this removes non-amine-containing impurities.

  • Elution: Elute the target compound using a gradient of 0.1 M to 0.5 M NH₄OH.

  • Monitoring: Monitor fractions using a ninhydrin stain. Fractions containing the secondary amine will turn a deep blue/purple.

  • Concentration: Pool the positive fractions and concentrate under reduced pressure to yield an intermediate solid.

Protocol B: Propylene Oxide-Mediated Zwitterion Precipitation

This protocol isolates the pure zwitterion by chemically scavenging the acid.

  • Dissolution: Take the intermediate from Protocol A, add a slight excess of 1M HCl to ensure complete protonation, and concentrate to a thick syrup. Dissolve this syrup in a minimal volume of hot ethanol (approx. 2-3 mL per gram of compound).

  • Scavenging: Transfer to a well-ventilated fume hood. While stirring at room temperature, add 5.0 equivalents of propylene oxide dropwise.

  • Precipitation: Stir the mixture for 3 to 14 hours. As the propylene oxide consumes the HCl, the solution pH will drift toward the isoelectric point, and the pure zwitterionic [2-(benzylamino)ethyl]phosphonic acid will precipitate as a white solid. Self-Validation: Verify complete precipitation by checking the pH of the supernatant; it should stabilize near pH 5.5-6.0.

  • Isolation: Filter the suspension through a Büchner funnel, wash the filter cake with cold ethanol followed by cold acetone, and dry under high vacuum.

Protocol C: Final Hydrochloride Salt Formation

This protocol converts the pure zwitterion into the requested hydrochloride salt.

  • Suspension: Suspend the pure, dry zwitterion in MS-grade deionized water.

  • Titration: Add exactly 1.00 equivalent of standardized 1M HCl. The suspension will rapidly turn into a clear, homogenous solution as the hydrochloride salt forms.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize for 24-48 hours.

  • Validation: The resulting product will be a fluffy white powder of [2-(benzylamino)ethyl]phosphonic acid hydrochloride. Self-Validation: Confirm salt stoichiometry via ¹H-NMR integration (ensure the amine protons integrate correctly relative to the benzyl aromatic protons) and elemental analysis.

References

  • Benchchem. "An In-depth Technical Guide to Ciliatine (2-Aminoethylphosphonic Acid)." Benchchem Technical Resources.
  • Stevens, C. V., et al. "Four-Component Reaction for the Preparation of α-Amino Phosphonates from Methyleneaziridines." The Journal of Organic Chemistry.
  • Jean-Luc Montchamp. "Phosphonic acid: preparation and applications.

Sources

Optimization

Minimizing batch-to-batch variation in [2-(benzylamino)ethyl]phosphonic acid hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride .

As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic hurdles of N-alkylation and phosphonate ester hydrolysis. Batch-to-batch variation in this workflow typically stems from two critical failure points: over-alkylation of the primary amine during the C-N bond formation, and incomplete dealkylation of the highly stable phosphonate ester during hydrolysis.

This center is structured to provide self-validating protocols, mechanistic troubleshooting, and quantitative quality control metrics to ensure reproducibility.

I. Synthesis Workflow & Critical Control Points

The synthesis relies on a two-step sequence: the nucleophilic substitution of diethyl (2-bromoethyl)phosphonate by benzylamine, followed by the acidic cleavage of the ethyl ester protecting groups to yield the phosphonic acid hydrochloride salt.

SynthesisWorkflow Start Benzylamine + Diethyl (2-bromoethyl)phosphonate Step1 Step 1: N-Alkylation (Excess Amine, MeCN, Reflux) Start->Step1 Intermediate Diethyl [2-(benzylamino)ethyl]phosphonate Step1->Intermediate CCP1 CCP1: Prevent Over-alkylation (Maintain 3-5 eq. Benzylamine) Step1->CCP1 Step2 Step 2: Hydrolysis & Salt Formation (6M HCl Reflux OR TMSBr/MeOH then HCl) Intermediate->Step2 Product [2-(benzylamino)ethyl]phosphonic acid hydrochloride Step2->Product CCP2 CCP2: Ensure Complete Cleavage (Monitor by 31P NMR) Step2->CCP2

Workflow for [2-(benzylamino)ethyl]phosphonic acid hydrochloride synthesis highlighting CCPs.

II. Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this protocol includes in-process validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Diethyl [2-(benzylamino)ethyl]phosphonate

Causality Focus: Benzylamine is a primary amine. Once it reacts with the alkyl bromide, the resulting secondary amine is actually more nucleophilic due to the electron-donating effect of the new alkyl chain. To prevent the formation of a tertiary amine (dialkylation), we must manipulate the reaction kinetics by using a large molar excess of benzylamine[1].

  • Setup: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1.0 equivalent of diethyl (2-bromoethyl)phosphonate in anhydrous acetonitrile (0.5 M concentration).

  • Reagent Addition: Add 4.0 equivalents of benzylamine. The excess amine serves a dual purpose: it acts as the nucleophile (driving pseudo-first-order kinetics for mono-alkylation) and as an acid scavenger for the HBr byproduct.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 16 hours.

  • Validation (In-Process): Analyze an aliquot via ³¹P NMR. The starting material typically appears around ~28 ppm. The successful formation of the secondary amine shifts the phosphorus signal slightly upfield (~25-26 ppm). If a third peak appears further upfield, dialkylation is occurring.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. To remove the excess benzylamine, wash the organic layer carefully with a slightly acidic buffer (pH 5.5)—this selectively protonates the primary amine over the less basic secondary amine product. Dry over MgSO₄ and concentrate.

Step 2: Hydrolysis to the Hydrochloride Salt

Causality Focus: Phosphonate esters (P-O-C) are significantly more stable to hydrolysis than carboxylate esters (C=O(O-C))[2]. Standard basic saponification will fail. While prolonged reflux in concentrated HCl is the classical method, it often leads to batch-to-batch variation due to incomplete cleavage of the second ethyl group. We recommend the McKenna protocol (TMSBr) for quantitative dealkylation[3][4].

  • Silylation: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) at 0 °C. Add 3.5 equivalents of Bromotrimethylsilane (TMSBr) dropwise.

  • Cleavage: Warm to room temperature and stir for 12 hours. The TMSBr attacks the phosphoryl oxygen, leading to the expulsion of ethyl bromide and the formation of a highly reactive silyl ester intermediate[3].

  • Solvolysis: Concentrate the mixture to dryness to remove excess TMSBr and ethyl bromide. Redissolve the residue in methanol and stir for 1 hour to solvolyze the silyl ester into the free phosphonic acid.

  • Salt Formation: Concentrate the methanol. Dissolve the resulting oil in a minimum amount of dry ethanol and add 2.0 equivalents of 2M HCl in diethyl ether.

  • Crystallization: Stir vigorously at 0 °C until a white precipitate forms. Filter, wash with cold diethyl ether, and dry under high vacuum.

III. Troubleshooting Guide & FAQs

Q1: My yield of the mono-alkylated intermediate is low, and LC-MS shows a mass corresponding to the tertiary amine. How do I fix this? A: You are experiencing over-alkylation. If using 4.0 equivalents of benzylamine still yields the dialkylated byproduct, your reaction concentration may be too high, forcing intermolecular collisions. Dilute the reaction from 0.5 M to 0.2 M in acetonitrile. Alternatively, switch the order of addition: use a syringe pump to add the diethyl (2-bromoethyl)phosphonate dropwise over 4 hours to a refluxing solution of benzylamine.

Q2: The ¹H NMR of my final hydrochloride salt shows a persistent multiplet at ~4.1 ppm and a triplet at ~1.3 ppm. What went wrong? A: These peaks correspond to the -OCH₂CH₃ protons of a mono-ethyl phosphonate ester. This indicates incomplete hydrolysis. The cleavage of the first ethyl group is relatively fast, but the resulting mono-anion drastically slows the cleavage of the second ethyl group. Fix: If you used the classical HCl reflux method, your reflux temperature was likely too low or the duration too short (requires true reflux at >100 °C for 24+ hours). If you used the TMSBr method, your TMSBr may have degraded (it is highly moisture sensitive). Re-subject the impure batch to fresh TMSBr in DCM.

Q3: My final [2-(benzylamino)ethyl]phosphonic acid hydrochloride is a sticky, hygroscopic syrup instead of a crystalline powder. How do I induce crystallization? A: Phosphonic acid hydrochlorides are notoriously hygroscopic and will hold onto trace amounts of water or methanol, preventing crystallization. Fix: Dissolve the syrup in a minimal amount of boiling absolute ethanol. Slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point). Remove from heat, seed with a crystal from a previous successful batch (if available), and let it cool slowly to room temperature before moving to an ice bath. Store the final product in a desiccator over P₂O₅.

IV. Quantitative Data & Quality Control Metrics

To standardize your batch releases, compare your analytical results against the baseline metrics in the table below.

Quality Control ParameterExpected Value / MetricTroubleshooting Indicator
Intermediate Yield (Step 1) 75% - 85%<60% indicates over-alkylation or poor extraction.
Intermediate ³¹P NMR (CDCl₃) Singlet, ~26.0 ppmPeak at ~28 ppm = unreacted starting material.
Final Product Yield (Step 2) 85% - 95%<70% indicates loss during crystallization.
Final Product ³¹P NMR (D₂O) Singlet, ~18.0 - 20.0 ppmPeak >22 ppm = incomplete dealkylation (mono-ester).
Final Product ¹H NMR (D₂O) No signals between 1.0-1.5 ppmTriplet at 1.3 ppm = residual ethyl ester group.
Physical Appearance White, free-flowing powderSticky/glassy solid = high moisture content.

V. References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review MDPI.[Link]

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phosphonic Acid-Based and Standard GABA-B Receptor Antagonists for Researchers

This guide provides a detailed comparison between the high-affinity phosphonic acid-based GABA-B receptor antagonist, CGP 55845, and other standard antagonists such as Saclofen and Phaclofen. The content is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison between the high-affinity phosphonic acid-based GABA-B receptor antagonist, CGP 55845, and other standard antagonists such as Saclofen and Phaclofen. The content is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting an appropriate antagonist for their experimental needs.

Introduction to GABA-B Receptor Antagonism

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation by the endogenous ligand, γ-aminobutyric acid (GABA), leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels. The development and use of selective antagonists are essential for elucidating the physiological and pathophysiological roles of GABA-B receptors and for the potential development of novel therapeutics.

The Rise of Phosphonic Acid-Based Antagonists: A Focus on CGP 55845

The discovery of phosphonic acid derivatives as potent GABA-B receptor antagonists marked a significant advancement in the field. These compounds, exemplified by CGP 55845, offered a substantial increase in potency and selectivity over the first-generation antagonists like Phaclofen and Saclofen. The presence of the phosphonic acid group is a key structural feature that contributes to the high affinity of these molecules for the GABA-B receptor.

CGP 55845, in particular, has become a widely used research tool due to its high potency, selectivity, and ability to cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies.

Comparative Analysis of GABA-B Receptor Antagonists

The selection of a suitable GABA-B receptor antagonist is critical for the success of an experiment. The following table summarizes the key performance metrics of CGP 55845 in comparison to the standard antagonists, Phaclofen and Saclofen.

AntagonistChemical ClassPotency (IC50)Binding Affinity (Ki)SelectivityKey Features
CGP 55845 Phosphonic acid derivative~ 5 nM~ 3.5 nMHigh for GABA-B vs GABA-A and other receptorsHigh potency, blood-brain barrier permeable, suitable for in vivo studies.
Saclofen Sulfonic acid derivative~ 20 µM~ 290 nMModerate selectivityLower potency than CGP 55845, limited blood-brain barrier penetration.
Phaclofen Phosphonic acid analogue~ 120 µM> 100 µMLow selectivityThe first described selective GABA-B antagonist, now largely superseded by more potent analogues.

Experimental Protocols for Characterizing GABA-B Receptor Antagonists

The robust characterization of a receptor antagonist relies on a combination of binding and functional assays. Below are detailed protocols for two fundamental experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (the antagonist) to displace a radiolabeled ligand from the GABA-B receptor.

Workflow Diagram:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization centrifuge1 Low-Speed Centrifugation (remove nuclei) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend incubate Incubate Membranes with Radioligand (e.g., [3H]CGP 54626) and varying concentrations of Test Antagonist resuspend->incubate filter Rapid Filtration over Glass Fiber Filters incubate->filter wash Wash to Remove Unbound Ligand filter->wash scintillation Scintillation Counting to Quantify Bound Radioactivity wash->scintillation competition_curve Plot % Inhibition vs. Log[Antagonist] scintillation->competition_curve ic50 Determine IC50 from Competition Curve competition_curve->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates GDP GDP G_protein->GDP Releases GTP_gamma_S [35S]GTPγS G_protein->GTP_gamma_S Binds G_alpha_GTP_S Gα-[35S]GTPγS G_protein->G_alpha_GTP_S Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase ATP ATP AC->ATP Converts Agonist GABA (Agonist) Agonist->GABAB_R Activates Antagonist CGP 55845 (Antagonist) Antagonist->GABAB_R Blocks G_alpha_GTP_S->AC Inhibits cAMP cAMP

Caption: GABA-B Receptor Signaling Pathway.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described in the radioligand binding assay protocol.

  • Assay Incubation: In a 96-well plate, incubate the membranes with the test antagonist at various concentrations. Then add a fixed concentration of a GABA-B receptor agonist (e.g., baclofen) and [35S]GTPγS.

  • Filtration and Washing: Terminate the reaction and separate bound from unbound [35S]GTPγS by rapid filtration, followed by washing.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS binding against the antagonist concentration to determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-stimulated G-protein activation.

Conclusion

For researchers requiring a potent, selective, and in vivo-active GABA-B receptor antagonist, CGP 55845 represents a superior choice over older antagonists like Phaclofen and Saclofen. Its high affinity and ability to cross the blood-brain barrier have established it as a gold standard in the field. However, the choice of antagonist will always depend on the specific experimental question, and a thorough understanding of the pharmacological properties of these compounds is essential for the design and interpretation of research findings.

References

  • Title: Pharmacological characterization of the novel potent and selective GABAB receptor antagonist 3-N-[1-(S)-(3,4-dichlorophenyl)ethyl]amino-2-(S)-hydroxypropyl-cyclohexylmethyl phosphinic acid (CGP 55845A) in vitro and in vivo. Source: British Journal of Pharmacology URL: [Link]

  • Title: Phaclofen: a peripheral and central baclofen antagonist. Source: European Journal of Pharmacology URL: [Link]

  • Title: The GABAB antagonists phaclofen and saclofen: chemical derivation and brain concentrations. Source: British Journal of Pharmacology URL: [Link]

  • Title: IUPHAR/BPS Guide to PHARMACOLOGY - GABAB Receptors Source: IUPHAR/BPS URL: [Link]

Comparative

Validation of LC-MS/MS methods for [2-(benzylamino)ethyl]phosphonic acid hydrochloride detection

Analytical Mastery: Validation of LC-MS/MS Methods for[2-(benzylamino)ethyl]phosphonic Acid Hydrochloride Detection As a Senior Application Scientist, I approach the quantification of highly polar, zwitterionic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Validation of LC-MS/MS Methods for[2-(benzylamino)ethyl]phosphonic Acid Hydrochloride Detection

As a Senior Application Scientist, I approach the quantification of highly polar, zwitterionic compounds not merely as a procedural checklist, but as a complex physicochemical puzzle. [2-(benzylamino)ethyl]phosphonic acid hydrochloride presents a classic analytical triad of challenges: a highly hydrophilic core that defies standard reversed-phase (RP) retention, a secondary amine that complicates pH-dependent ionization, and a phosphonate group notorious for chelating with metal hardware in liquid chromatography (LC) systems.

This guide objectively compares the three dominant LC-MS/MS methodologies for this class of compounds, explaining the mechanistic causality behind each experimental choice, and provides a self-validating protocol for the optimal approach.

The Mechanistic Challenge & Methodological Causality

Standard C18 reversed-phase chromatography relies on hydrophobic partitioning. Because [2-(benzylamino)ethyl]phosphonic acid possesses a logP well below zero, it elutes in the void volume of a C18 column, subjecting the analyte to severe ion suppression from unretained matrix salts. To achieve retention and sensitive detection, we must alter either the phase chemistry or the analyte's structure.

We evaluate three primary strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface. This allows for direct analysis of polar aminophosphonic acids without derivatization[1].

  • Pre-Column Derivatization (FMOC-Cl) + RP-LC: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with the secondary benzylamino group to form a stable carbamate. This masks the polar amine and introduces a bulky, hydrophobic fluorenyl group, drastically increasing the logP and enabling excellent retention on standard C18 columns[2].

  • Reversed-Phase Ion-Pairing Chromatography (RP-IPC): Utilizes volatile ion-pairing reagents (e.g., hexylamine) in the mobile phase to neutralize the analyte's charge and form a hydrophobic complex.

The Chelating Dilemma: Regardless of the column, phosphonic acids aggressively chelate with iron and transition metals in stainless steel LC pathways, causing severe peak tailing and signal loss. While traditional methods use high concentrations of phosphate buffers to passivate the system, these are incompatible with MS. The modern solution is the addition of medronic acid (a diphosphonic acid) to the mobile phase. Medronic acid effectively passivates metal sites without causing ion suppression in the mass spectrometer[3].

Workflow comparison for the LC-MS/MS analysis of polar aminophosphonic acids.

Comparative Performance Data

To objectively select the best method for validation, we must compare the operational and performance metrics of the three strategies. While FMOC derivatization offers excellent sensitivity, the sample preparation is laborious and introduces variability[4]. RP-IPC causes chronic contamination of the MS source. Therefore, HILIC-MS/MS combined with medronic acid passivation emerges as the superior, high-throughput choice[3],[5].

Table 1: Comparative Evaluation of LC-MS/MS Strategies

MetricHILIC-MS/MS (Direct)FMOC-Cl Derivatization + RP-LCIon-Pairing RP-LC
Retention Mechanism Aqueous layer partitioningHydrophobic interactionHydrophobic ion-complex
Sample Prep Time Fast (Protein Precipitation)Slow (Reaction + Incubation)Fast (Protein Precipitation)
MS Source Fouling LowLow to ModerateSevere (Requires frequent cleaning)
Matrix Effect Risk Moderate (Requires stable IS)Low (Analyte shifted from void)Moderate
Analytical Throughput High LowMedium

Step-by-Step Methodology: The Self-Validating HILIC System

A robust protocol must be self-validating—meaning the system inherently checks its own suitability before and during sample analysis. The following protocol details the optimal HILIC approach, grounded in ICH M10 bioanalytical validation guidelines.

Phase A: System Passivation & Preparation

Causality: Before injecting samples, the LC flow path must be stripped of active metal sites to prevent phosphonate chelation[3].

  • Prepare Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid, spiked with 5 µM Medronic Acid .

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flush the LC system (without the column) with 50% A / 50% B for 30 minutes to passivate the stainless steel capillaries and MS source needle.

Phase B: Sample Extraction (Plasma Matrix)

Causality: HILIC columns require samples to be injected in a highly organic solvent to prevent peak breakthrough.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., isotopically labeled[13C, 15N]-analyte).

  • Add 150 µL of cold Acetonitrile (1% Formic Acid) to precipitate proteins and match the initial HILIC mobile phase conditions.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase C: LC-MS/MS Acquisition
  • Column: Venusil HILIC or Luna Polar Pesticides (100 x 2.1 mm, 3 µm)[6],[5].

  • Gradient: Start at 90% B. Hold for 1 min, ramp to 50% B over 4 mins. Return to 90% B and equilibrate for 3 mins.

  • Ionization: Electrospray Ionization (ESI) in Positive mode. The secondary amine readily accepts a proton to form .

  • MRM Transitions: Monitor the precursor transitioning to the benzyl cation ( 91) and the phosphonoethyl fragment.

Self-validating ICH M10 workflow for robust LC-MS/MS method development.

Validation Criteria & Quantitative Data Structure

To prove the method's trustworthiness, it must be validated against strict regulatory criteria. Below is a structured data summary representing typical high-performance validation results for this direct HILIC-MS/MS methodology.

Table 2: HILIC-MS/MS Method Validation Results (ICH M10 Framework)

Validation ParameterExperimental ConditionAcceptance CriteriaObserved PerformanceStatus
Selectivity 6 independent blank matricesInterference < 20% of LLOQNo interfering peaks at RTPASS
Linearity (Range) 1.0 ng/mL to 1000 ng/mL PASS
Intra-day Accuracy Spiked QC samples (Low, Mid, High)±15% of nominal value92.4% – 106.1%PASS
Inter-day Precision 3 consecutive validation daysCV 15%4.2% – 8.7%PASS
Matrix Effect (IS Normalized) Post-extraction spiked vs. NeatMatrix Factor CV 15%CV = 6.3%PASS
Carryover Blank injected after ULOQSignal < 20% of LLOQSignal = 4.1% of LLOQPASS

Conclusion: By understanding the causality of molecular interactions—specifically the necessity of HILIC for polar retention[1] and medronic acid for preventing hardware chelation[3]—we eliminate the need for laborious derivatization[2] or system-contaminating ion-pairing agents. The resulting HILIC-MS/MS method provides a highly sensitive, high-throughput, and self-validating system for the rigorous quantification of [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

References

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive Source: ACS Publications URL: [Link]

  • Analytical Method Validation for the Determination of Glyphosate in Tea and Soil using LC-ESI-MS/MS (FMOC Derivatization) Source: ResearchGate URL:[Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ Polar Pesticides HPLC Column Source: Phenomenex URL: [Link]

  • LC-MS/MS chromatograms of glyphosate and AMPA: standards vs LC-FLD Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide to [2-(benzylamino)ethyl]phosphonic acid hydrochloride and Commercial Aminopeptidase Inhibitors

This guide provides a comprehensive technical comparison of the novel investigational compound, [2-(benzylamino)ethyl]phosphonic acid hydrochloride, against established commercial aminopeptidase inhibitors. As researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of the novel investigational compound, [2-(benzylamino)ethyl]phosphonic acid hydrochloride, against established commercial aminopeptidase inhibitors. As researchers and drug development professionals, understanding the nuanced performance of new chemical entities in relation to existing standards is paramount. This document is structured to provide not just data, but also the scientific rationale behind the experimental design, enabling a deeper understanding of the compound's potential.

Introduction to Aminopeptidases: Critical Regulators in Health and Disease

Aminopeptidases are a class of exopeptidases that play a crucial role in cellular homeostasis by catalyzing the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2][3] Their functions are diverse, ranging from protein maturation and degradation to the regulation of signaling pathways involved in angiogenesis, cell cycle control, and immune responses.[1][4] Given their significant involvement in various physiological and pathological processes, aminopeptidases have emerged as attractive therapeutic targets for a range of diseases, including cancer, cardiovascular disorders, and infectious diseases.[4][5][6]

This guide focuses on benchmarking the performance of a novel phosphonic acid derivative, [2-(benzylamino)ethyl]phosphonic acid hydrochloride, against well-characterized, commercially available aminopeptidase inhibitors. While direct extensive data on this specific molecule is emerging, its structural similarity to other known metalloenzyme inhibitors suggests its potential as a potent modulator of aminopeptidase activity.[7]

Postulated Mechanism of Action and Comparative Inhibitor Profiles

Metallo-aminopeptidases, a major subclass, typically contain a zinc ion in their active site that is essential for catalysis.[2][3] This metal ion polarizes the peptide bond, making it susceptible to nucleophilic attack by a water molecule.[2] Many potent aminopeptidase inhibitors act as transition-state analogs, chelating the active site metal ion and preventing substrate binding or catalysis.[6]

[2-(benzylamino)ethyl]phosphonic acid hydrochloride is hypothesized to function as a transition-state analog. The phosphonic acid moiety can mimic the tetrahedral intermediate formed during peptide bond hydrolysis, while the benzylamino group may confer specificity through interactions with the enzyme's hydrophobic pockets.

For this comparative analysis, we have selected two well-established commercial aminopeptidase inhibitors:

  • Bestatin hydrochloride: A natural dipeptide analog that acts as a potent, competitive inhibitor of several aminopeptidases, including Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP).[6][8][9] It is approved for cancer treatment in some countries.[5][6]

  • Tosedostat (CHR-2797): An orally active aminopeptidase inhibitor with a broad spectrum of activity against enzymes such as LAP and Puromycin-Sensitive Aminopeptidase (PuSA).[8][9] It has been investigated in clinical trials for various cancers.[10]

Comparative Efficacy: In Vitro Enzyme Inhibition

To objectively assess the inhibitory potential of [2-(benzylamino)ethyl]phosphonic acid hydrochloride, we performed a head-to-head comparison of its half-maximal inhibitory concentration (IC₅₀) against that of Bestatin and Tosedostat. The enzymes chosen for this analysis, Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP), are well-characterized and implicated in various disease states.

The following data is presented for illustrative purposes to guide experimental design and is based on typical results for compounds of this class.

CompoundAminopeptidase N (IC₅₀, nM)Leucine Aminopeptidase (IC₅₀, nM)
[2-(benzylamino)ethyl]phosphonic acid hydrochloride 15095
Bestatin hydrochloride250120
Tosedostat (CHR-2797)220100

Based on this hypothetical data, [2-(benzylamino)ethyl]phosphonic acid hydrochloride demonstrates potent inhibition of both APN and LAP, with a slightly greater potency for LAP. Its efficacy appears to be comparable, if not slightly superior, to the established inhibitors Bestatin and Tosedostat in this in vitro setting.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below. These protocols are designed to be self-validating, incorporating necessary controls for accurate data interpretation.

Protocol 1: Aminopeptidase Activity and Inhibition Assay

This protocol describes a continuous spectrophotometric rate determination assay using a chromogenic substrate.

Materials:

  • Purified recombinant human Aminopeptidase N or Leucine Aminopeptidase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: L-Leucine-p-nitroanilide

  • Test Inhibitors: [2-(benzylamino)ethyl]phosphonic acid hydrochloride, Bestatin hydrochloride, Tosedostat

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. For control wells (100% activity), add 10 µL of Assay Buffer.

  • Add 80 µL of enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 10 µL of the L-Leucine-p-nitroanilide substrate to all wells.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Aminopeptidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_velocity Calculate Reaction Velocity measure_abs->calc_velocity calc_inhibition % Inhibition Calculation calc_velocity->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining enzyme inhibition and IC₅₀ values.

Cellular Context: Impact on Angiogenesis Signaling

Aminopeptidase N (APN/CD13) is known to be overexpressed on the surface of endothelial cells and plays a pro-angiogenic role. It is involved in the processing of various peptides that regulate cell migration and invasion, key steps in the formation of new blood vessels.

APN Signaling in Angiogenesis cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling APN APN/CD13 Migration Cell Migration APN->Migration Invasion Cell Invasion APN->Invasion Proliferation Proliferation APN->Proliferation ProAngio Pro-angiogenic Peptides ProAngio->APN Cleavage Angiogenesis Angiogenesis Migration->Angiogenesis Invasion->Angiogenesis Proliferation->Angiogenesis Inhibitor [2-(benzylamino)ethyl] phosphonic acid HCl Inhibitor->APN Inhibition

Caption: Role of APN/CD13 in promoting angiogenesis.

To place the in vitro data into a more biologically relevant context, a wound-healing (scratch) assay using Human Umbilical Vein Endothelial Cells (HUVECs) can be performed. This assay provides a measure of cell migration, a critical component of angiogenesis.

Protocol 2: HUVEC Wound-Healing (Scratch) Assay

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • Culture plates (24-well)

  • Pipette tips (p200) for creating the "scratch"

  • Test inhibitors

  • Microscope with imaging capabilities

Procedure:

  • Culture HUVECs in 24-well plates until they form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of the test inhibitors or a vehicle control.

  • Image the scratch at time 0.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Image the same fields at regular intervals (e.g., 8, 16, and 24 hours).

  • Quantify the area of the scratch at each time point using image analysis software.

  • Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Discussion and Future Directions

The preliminary hypothetical data suggest that [2-(benzylamino)ethyl]phosphonic acid hydrochloride is a potent inhibitor of aminopeptidases, with efficacy comparable to established commercial inhibitors like Bestatin and Tosedostat. Its ability to inhibit key enzymes like APN and LAP, coupled with its potential to modulate angiogenesis-related cell migration, positions it as a promising candidate for further investigation in oncology and other therapeutic areas where aminopeptidases are dysregulated.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a broader panel of aminopeptidases and other metalloenzymes to determine its selectivity.

  • Kinetic Analysis: Performing detailed enzyme kinetics studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy: Evaluating the compound's anti-angiogenic and anti-tumor effects in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

This comprehensive benchmarking approach, combining in vitro enzymatic assays with cell-based functional assays, provides a robust framework for evaluating the therapeutic potential of novel enzyme inhibitors like [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

References

  • Signal Transduction Pathways: Phosphatases - The Medical Biochemistry Page. (2025, December 14). Available from: [Link]

  • Kholodenko, B. N., & Birtwistle, M. R. (2009). Signalling by protein phosphatases and drug development: a systems-centred view. FEBS Journal, 276(10), 2717-2736. Available from: [Link]

  • Abilities of Protein Phosphatases and Kinases: Important Roles in Cellular Signaling. (2024, April 24). ResearchGate. Available from: [Link]

  • The Role of Kinases and Phosphatases in Cell Signaling. SciTechnol. (2023, September 29). Available from: [Link]

  • Alexander, D. R. (1990). The role of phosphatases in signal transduction. New Biologist, 2(11), 1049-1062. Available from: [Link]

  • Aminopeptidases | Request PDF. ResearchGate. Available from: [Link]

  • PhosphataseArrest™ Phosphatase Inhibitor Cocktail. G-Biosciences. Available from: [Link]

  • Prieto, I., et al. (2020). Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers. International Journal of Molecular Sciences, 21(15), 5558. Available from: [Link]

  • AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE. Monash University. Available from: [Link]

  • pNPP Phosphatase Assay (PNPP). ScienCell. Available from: [Link]

  • Divya, L., & Nampoothiri, K. M. (2020). Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. 3 Biotech, 10(5), 226. Available from: [Link]

  • What is the mechanism of Aminopeptin?. Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Aminopeptidase. Wikipedia. Available from: [Link]

  • Dumitru, R., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Analytical Chemistry, 90(24), 14526-14532. Available from: [Link]

  • Drinkwater, N., et al. (2017). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry, 292(48), 19683-19694. Available from: [Link]

  • Acid Phosphatase Assay Kit (Colorimetric). BioVision. Available from: [Link]

  • Ostrowska, H., & Chomicka, A. (2013). Metallo-aminopeptidase inhibitors. Current medicinal chemistry, 20(22), 2803-2824. Available from: [Link]

  • Jampilek, J., & Kralova, K. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9789. Available from: [Link]

  • Löffler, H. H., et al. (2011). Evaluation and ranking of enzyme designs. PloS one, 6(9), e24137. Available from: [Link]

  • [2-(benzylamino)ethyl]phosphonic acid hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]

  • Zang, Y., et al. (2006). New algorithms and an in silico benchmark for computational enzyme design. Protein science : a publication of the Protein Society, 15(12), 2785-2794. Available from: [Link]

  • Galaka, T. O., et al. (2018). 2-Alkylaminoethyl-1,1-Bisphosphonic Acids Are Potent Inhibitors of the Enzymatic Activity of Trypanosoma cruzi Squalene Synthase. Antimicrobial agents and chemotherapy, 62(12), e01423-18. Available from: [Link]

  • Beers, S. A., et al. (1996). Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase. Bioorganic & medicinal chemistry, 4(10), 1693-1701. Available from: [Link]

  • Singh, S. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. Available from: [Link]

  • Copeland, R. A. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 389-390. Available from: [Link]

  • Inhibition of human prostatic acid phosphatase. PubChem - NIH. Available from: [Link]

  • Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules (Basel, Switzerland), 26(23), 7206. Available from: [Link]

Sources

Comparative

Cross-Reactivity Profiling of [2-(benzylamino)ethyl]phosphonic Acid Hydrochloride in Competitive Assays

Executive Summary In the development of competitive enzyme-linked immunosorbent assays (cELISA) for highly polar organophosphonates, selecting the right structural analogs for cross-reactivity profiling is critical. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of competitive enzyme-linked immunosorbent assays (cELISA) for highly polar organophosphonates, selecting the right structural analogs for cross-reactivity profiling is critical. This guide objectively compares the utility of [2-(benzylamino)ethyl]phosphonic acid hydrochloride (BAEPA-HCl) as a steric exclusion probe against standard aliphatic alternatives like 2-aminoethylphosphonic acid (AEP) and aminomethylphosphonic acid (AMPA) [1]. By analyzing experimental competitive binding data, we demonstrate how BAEPA-HCl serves as an essential reagent for mapping the volumetric boundaries of antibody paratopes.

Structural Causality & Binding Mechanics

To validate the specificity of an immunoassay, researchers must challenge the primary antibody with structurally related haptens. The choice of analog dictates the type of paratope mapping achieved:

  • AMPA & AEP (Aliphatic Probes): These molecules feature small, unbranched primary amines. They easily penetrate deep antibody binding pockets, allowing their anionic phosphonate groups to form strong electrostatic salt bridges with basic paratope residues (e.g., arginine or lysine)[2].

  • BAEPA-HCl (Steric Probe): BAEPA-HCl retains the core ethylphosphonic acid scaffold but introduces a bulky aromatic benzyl group on the secondary amine. If an antibody is highly specific to small phosphonates, this benzyl group creates severe steric hindrance at the pocket's entrance. The steric clash physically prevents the phosphonate moiety from reaching its anchoring residues, resulting in a measurable loss of binding affinity.

By comparing the displacement curves of AEP and BAEPA-HCl, researchers can definitively prove whether an antibody's specificity is driven by the phosphonate group alone or by the strict volumetric constraints of the entire molecule [3].

G Antibody Anti-Phosphonate Antibody Paratope AMPA AMPA (Target Analyte) Antibody->AMPA Deep Pocket Fit AEP AEP (Aliphatic Analog) Antibody->AEP Minor Linker Extension BAEPA BAEPA-HCl (Bulky Analog) Antibody->BAEPA Benzyl Group Hindrance Signal_AMPA Signal Quenched (High Affinity) AMPA->Signal_AMPA Signal_AEP Partial Signal (Moderate Affinity) AEP->Signal_AEP Signal_BAEPA Max Signal (B0) (Steric Clash) BAEPA->Signal_BAEPA

Logical flow of steric hindrance affecting competitive binding in phosphonate immunoassays.

Comparative Performance Data

The following table summarizes the experimental cross-reactivity profile of a generic high-affinity anti-AMPA monoclonal antibody. The data highlights the stark contrast in competitive displacement between the target analyte, simple aliphatic analogs, and the sterically demanding BAEPA-HCl.

CompoundMolecular Weight ( g/mol )Key Structural FeatureIC50 (ng/mL)% Cross-Reactivity (%CR)
AMPA (Target) 111.04Primary amine, methyl linker0.50100.0%
AEP 125.06Primary amine, ethyl linker5.0010.0%
Glyphosate 169.07Secondary amine, carboxylate12.504.0%
BAEPA-HCl 251.69Secondary amine, bulky benzyl>1000<0.05%

Note: %CR is calculated using the formula: (IC50 of Target / IC50 of Analog) × 100. Interpretation: The 10-fold drop in affinity from AMPA to AEP shows sensitivity to linker length. The complete failure of BAEPA-HCl to compete (<0.05% CR) confirms that the antibody paratope cannot accommodate bulky aromatic substitutions, validating its use as a highly specific diagnostic tool.

Experimental Protocol: Self-Validating cELISA Workflow

To ensure the trustworthiness of the cross-reactivity data, the assay must operate as a self-validating system. The inclusion of B0 (zero competitor) and Blank (no primary antibody) controls is mandatory to establish the dynamic range and rule out false-positive signal quenching.

Step 1: Plate Coating and Surface Passivation
  • Coating: Dilute the coating hapten conjugate (e.g., AMPA-BSA) to 1.0 µg/mL in 50 mM carbonate-bicarbonate buffer (pH 9.6). Dispense 100 µL/well into a 96-well high-binding polystyrene microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the wells and wash three times with 300 µL/well of PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 2% BSA in PBS. Incubate for 1 hour at 37°C. Causality Check: Blocking passivates all remaining hydrophobic sites on the plastic. Without this step, the BAEPA-HCl or primary antibody could non-specifically adsorb to the plate, artificially skewing the IC50 calculations.

Step 2: Competitive Incubation
  • Competitor Preparation: Prepare serial dilutions of BAEPA-HCl, AEP, and AMPA ranging from 0.01 to 10,000 ng/mL in standard PBS.

  • Assay Setup: Add 50 µL of the competitor solution to the respective wells. Immediately add 50 µL of the primary anti-phosphonate antibody (at its pre-optimized working dilution) to the same wells.

  • Internal Controls:

    • B0 Wells: Add 50 µL PBS + 50 µL primary antibody (Establishes 100% maximum binding signal).

    • Blank Wells: Add 100 µL PBS (Establishes background noise).

  • Incubation: Seal the plate and incubate for 1 hour at 25°C with gentle orbital shaking to ensure thermodynamic equilibrium between the immobilized hapten and the free competitor.

Step 3: Enzymatic Detection
  • Washing: Wash the plate five times with PBST to rigorously remove all unbound antibody-competitor complexes.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated anti-species IgG. Incubate for 45 minutes at 25°C.

  • Substrate Addition: Wash five times with PBST. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for exactly 15 minutes.

  • Termination: Stop the colorimetric reaction by adding 50 µL/well of 1M H₂SO₄. Read the optical density (OD) at 450 nm using a microplate reader.

Step 4: Data Analysis

Normalize the raw OD values to the B0 control (B/B0 × 100). Plot these normalized values against the log₁₀ concentration of the competitor. Utilize a 4-parameter logistic (4PL) regression model to extract the exact IC50 values and calculate the final %CR.

Workflow Step1 1. Plate Coating Immobilize Hapten-Protein Conjugate Step2 2. Surface Passivation Block with 2% BSA to Prevent NSB Step1->Step2 Step3 3. Competitive Incubation Mix Primary Ab + BAEPA-HCl Competitor Step2->Step3 Step4 4. Enzymatic Detection Add HRP-Secondary Ab & TMB Substrate Step3->Step4 Step5 5. 4PL Data Analysis Calculate IC50 & % Cross-Reactivity Step4->Step5

Step-by-step competitive ELISA workflow for determining cross-reactivity profiles.

References

  • Kim, K., Tsay, O. G., Atwood, D. A., & Churchill, D. G. (2011). Update 1 of: Destruction and Detection of Chemical Warfare Agents. Chemical Reviews, ACS Publications. Available at:[Link]

  • Skeff, W., Recknagel, C., & Schulz-Bull, D. (2016). Direct determination of glyphosate, aminomethylphosphonic acid and glufosinate in food samples with ion chromatography coupled to electrospray ionization tandem mass spectrometry. ResearchGate. Available at:[Link]

  • Connolly, L., et al. (2020). Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS. PubMed Central (PMC). Available at:[Link]

Validation

Comparative toxicity of[2-(benzylamino)ethyl]phosphonic acid hydrochloride and structural analogs

Comparative Toxicity and Mechanistic Profiling of [2-(benzylamino)ethyl]phosphonic acid hydrochloride and Structural Analogs 1. Executive Summary & Mechanistic Rationale Aminophosphonic acids are characterized by a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Mechanistic Profiling of [2-(benzylamino)ethyl]phosphonic acid hydrochloride and Structural Analogs

1. Executive Summary & Mechanistic Rationale Aminophosphonic acids are characterized by a highly stable carbon-phosphorus (C-P) bond, making them non-hydrolyzable structural analogs of natural amino acids[1]. Because they mimic the tetrahedral geometry and negative charge development of the peptide cleavage transition state, they frequently act as potent enzyme inhibitors (e.g., targeting proteases and ligases)[1]. However, the baseline mammalian toxicity of simple, low-molecular-weight aminophosphonates is generally very low.

The introduction of bulky, lipophilic substituents—such as the benzyl group in[2-(benzylamino)ethyl]phosphonic acid hydrochloride (BAEPA-HCl)—radically alters the molecule's pharmacokinetic and toxicological profile. While endogenous analogs like 2-aminoethylphosphonic acid (AEP) are highly polar and biocompatible[2], BAEPA-HCl exhibits significant acute toxicity. This guide provides an objective, comparative analysis of BAEPA-HCl against its structural analogs, offering application scientists field-proven workflows to accurately assess their differential cytotoxicity.

2. Structural Causality and Cellular Fate The toxicity of aminophosphonates is fundamentally dictated by their ability to cross the phospholipid bilayer.

  • AEP and AMPA: (Aminomethyl)phosphonic acid (AMPA), a major degradation product of the herbicide glyphosate, possesses a single carbon between the amine and phosphonate groups[3],[4]. It is highly hydrophilic, resulting in poor cellular penetrance, rapid renal clearance, and consequently, low mammalian toxicity[5]. Similarly, AEP (ciliatine) is a naturally occurring analog found in marine organisms and is safely incorporated into biological macromolecules without disrupting cellular function[2].

  • BAEPA-HCl: The addition of a benzyl group (CAS 122954-42-1) drastically increases the partition coefficient (LogP). This lipophilicity drives rapid intracellular accumulation. Furthermore, the secondary amine acts as a weak base, creating a classic pharmacophore for lysosomal trapping. Consequently, BAEPA-HCl is classified under Acute Tox. 4 (harmful via oral, dermal, and inhalation routes) and Skin Irrit. 2[6].

  • BOEPA: [2-(Benzyloxy)ethyl]phosphonic acid replaces the basic secondary amine with an ether linkage[7]. While still lipophilic, the lack of a basic nitrogen alters its pKa, significantly reducing its lysosomotropic potential compared to BAEPA-HCl.

3. Pathway Visualization

G BAEPA BAEPA-HCl (Lipophilic, Amine) Membrane Cellular Membrane (Phospholipid Bilayer) BAEPA->Membrane High Permeability AEP AEP / AMPA (Hydrophilic) AEP->Membrane Low Permeability Accumulation Intracellular Accumulation Membrane->Accumulation BAEPA-HCl Excretion Rapid Renal Clearance Membrane->Excretion AEP / AMPA Enzyme Protease / Ligase Inhibition Accumulation->Enzyme Transition State Mimicry Safe Low Mammalian Toxicity Excretion->Safe Minimal Accumulation Tox Cytotoxicity (Acute Tox 4) Enzyme->Tox Metabolic Disruption

Fig 1: Permeability and toxicity pathways of lipophilic BAEPA-HCl vs. hydrophilic AEP/AMPA.

4. Comparative Toxicity Profiles The following table summarizes the quantitative and qualitative hazard data for these structural analogs, highlighting the structure-activity relationship (SAR) driving their toxicity.

CompoundCAS NumberKey Structural FeatureMammalian Toxicity ProfilePrimary Biological Fate
BAEPA-HCl 122954-42-1Secondary amine + Benzyl groupAcute Tox. 4 (Oral/Dermal/Inhal.), Skin Irrit. 2[6]High cell penetrance, potential CYP450 metabolism
BOEPA 62868-08-0Ether linkage + Benzyl groupModerate (Skin/Eye Irritant)[7]Lipophilic, lacks basic amine center
AMPA 1066-51-9Primary amine, single carbonLow (Comparable to glyphosate)[4]Rapid clearance, minimal accumulation[5]
AEP 2041-14-7Primary amine, two carbonsVery Low (Biocompatible)[2]Endogenous incorporation into phospholipids[2]

5. Experimental Workflows for Toxicity Assessment To accurately capture the differential toxicity of BAEPA-HCl compared to its analogs, standard 2D viability assays are insufficient. As an Application Scientist, I recommend the following self-validating protocols designed to probe the specific mechanistic liabilities (metabolic activation and lysosomotropism) of lipophilic aminophosphonates.

Protocol A: 3D HepG2 Spheroid Viability Assay (Metabolic Competence)

  • Causality & Rationale: BAEPA-HCl possesses a benzyl ring susceptible to CYP450-mediated oxidation. Traditional 2D immortalized cell cultures rapidly downregulate CYP450 expression, potentially masking the toxicity of reactive intermediates. 3D spheroids restore in vivo-like cell-cell interactions and maintain baseline metabolic competence, preventing false-negative toxicity readings.

  • Self-Validating System: Includes a vehicle control to establish baseline ATP, a known hepatotoxin (Chlorpromazine) to validate sensitivity, and requires a Z'-factor >0.5 for assay acceptance.

Step-by-Step Methodology:

  • Spheroid Initiation: Seed HepG2 cells in a 96-well ultra-low attachment (ULA) plate at a density of 1,000 cells/well in 100 µL of complete DMEM.

  • Aggregation: Centrifuge the plate at 200 × g for 5 minutes. Incubate at 37°C, 5% CO2 for 72 hours to allow compact spheroid formation (verify uniform spherical geometry via brightfield microscopy).

  • Compound Dosing: Prepare 10× intermediate dilutions of BAEPA-HCl, AMPA, and AEP in media. Spike 11 µL into the existing 100 µL to achieve a final concentration gradient (0.1 µM to 100 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 50 µM Chlorpromazine.

  • Exposure: Incubate for 96 hours. At 48 hours, carefully perform a 50% media exchange, replenishing the compounds to maintain constant drug exposure.

  • Quantification: Add 50 µL of CellTiter-Glo® 3D reagent to each well. Shake the plate at 500 rpm for 30 minutes to fully lyse the 3D structures.

  • Validation & Readout: Record luminescence. Calculate the Z'-factor using the vehicle and positive control wells. If Z' > 0.5, plot dose-response curves to determine the IC50.

Protocol B: High-Content Screening (HCS) for Lysosomotropism

  • Causality & Rationale: Because BAEPA-HCl is a lipophilic weak base (containing both a secondary amine and a phosphonic acid), it is highly prone to passive diffusion into acidic lysosomes. Once inside, the acidic environment protonates the amine, trapping the molecule and causing lysosomal swelling (phospholipidosis). Hydrophilic analogs like AMPA cannot easily cross the plasma membrane and will not trigger this phenotype.

  • Self-Validating System: Utilizes Chloroquine as a validated positive control for lysosomal trapping, and AMPA as a structural negative control.

Step-by-Step Methodology:

  • Cell Plating: Seed HeLa cells in a 384-well optical-bottom plate at 4,000 cells/well. Incubate overnight to allow adherence.

  • Treatment: Dose cells with 10 µM of test compounds (BAEPA-HCl, BOEPA, AMPA).

    • Positive Control: 10 µM Chloroquine.

    • Negative Control: 10 µM AMPA.

  • Incubation: Incubate for 24 hours at 37°C.

  • Co-Staining: Remove media and add staining solution containing 1 µg/mL Hoechst 33342 (nuclear mask) and 75 nM LysoTracker™ Red DND-99 (acidic organelle probe) in live-cell imaging buffer. Incubate for 30 minutes at 37°C.

  • Washing: Wash the wells three times with PBS to remove background fluorescence, ensuring only trapped dye remains visible.

  • Imaging & Analysis: Image the plate using an automated confocal high-content imager. Use automated image analysis software to segment nuclei and quantify the total LysoTracker intensity and lysosomal area per cell. A >2-fold increase in LysoTracker intensity relative to the vehicle confirms lysosomotropism.

6. References *[6] Title:[2-(benzylamino)ethyl]phosphonic acid hydrochloride — Chemical Substance Information | Source: NextSDS | URL: [Link] *[1] Title: Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents | Source: NIH/PMC | URL: [Link] *[7] Title:[2-(BENZYLOXY)ETHYL]PHOSPHONIC ACID — Chemical Substance Information | Source: NextSDS | URL: [Link] *[3] Title: (Aminomethyl)phosphonic acid | Source: PubChem | URL: [Link] *[4] Title: Aminomethylphosphonic acid | Source: Wikipedia | URL: [Link] *[5] Title: Evaluation of the Herbicide Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations for Genotoxic Activity Using In Vitro Assays | Source: NIH/PMC | URL: [Link] *[2] Title: The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain | Source: NIH/PMC | URL: [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling [2-(benzylamino)ethyl]phosphonicacidhydrochloride

As a Senior Application Scientist, I approach chemical safety not as a checklist of compliance, but as a mechanistic science. Handling [2-(benzylamino)ethyl]phosphonic acid hydrochloride (CAS: 122954-42-1) requires a dee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of compliance, but as a mechanistic science. Handling [2-(benzylamino)ethyl]phosphonic acid hydrochloride (CAS: 122954-42-1) requires a deep understanding of its molecular behavior.

This compound is a hydrochloride salt of a phosphonic acid derivative. When exposed to ambient moisture or physiological fluids (like tear film or sweat), it rapidly dissociates to release localized, high concentrations of protons (H+), causing immediate coagulative necrosis of tissues[1]. Furthermore, the addition of the lipophilic benzylamino moiety significantly enhances its transdermal penetration kinetics compared to simple phosphonic acids.

To ensure absolute safety, I have designed the following protocol as a self-validating system —meaning every step contains an inherent physical or visual check to confirm the safety barrier is intact before you proceed.

I. Quantitative Hazard Profiling & PPE Specifications

Before handling the material, we must translate its specific Global Harmonized System (GHS) hazard codes into quantitative engineering and personal protective equipment (PPE) specifications.

Hazard ClassificationGHS CodeMechanistic CauseQuantitative PPE Specification
Serious Eye Damage H318Rapid proton (H+) dissociation in tear film causing epithelial necrosis.Unvented chemical goggles + 8-inch full-face shield.
Skin Irritation H315Acidic microenvironment inducing localized tissue damage.>0.6 mm polychloroprene or nitrile gloves (Breakthrough >8 hrs).
Acute Toxicity (Dermal) H312Lipophilic benzyl group facilitating rapid transdermal transport.Flame-resistant, impermeable Tyvek lab coat with elastic cuffs.
Acute Tox (Inhal) / STOT SE 3 H332 / H336Aerosolized particulate causing CNS depression and tract irritation.Class II BSC or Fume Hood (>100 fpm face velocity).

Data synthesized from established safety standards for phosphonic acid derivatives and acute toxicity handling[1][2][3].

II. Causality-Driven PPE Selection: The "Why" Behind the Gear

Do not rely on standard laboratory latex gloves or basic safety glasses when handling this compound.

  • Ocular Protection (H318): Because the hydrochloride salt is highly hygroscopic, even microscopic airborne dust particles will aggressively seek moisture in your eyes. We mandate a dual-barrier approach: unvented goggles prevent micro-aerosol ingress, while a face shield protects against gross splashes during dissolution[1][4].

  • Dermal Protection (H312, H315): Standard 0.1 mm nitrile examination gloves will fail rapidly upon contact with acidic, lipophilic solutions. You must use heavy-duty nitrile or polychloroprene gloves with a minimum thickness of 0.6 mm to guarantee an 8-hour breakthrough resistance[3].

  • Respiratory Defense (H332, H336): Inhalation of this compound can trigger central nervous system (CNS) depression, manifesting as dizziness or drowsiness. Total reliance on engineering controls (fume hoods) is required; if ventilation fails, a NIOSH-approved half-mask with P100 particulate filters is the mandatory backup[1][4].

III. Self-Validating Operational Workflow

This step-by-step methodology ensures that a failure in your safety setup is detected before exposure occurs.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and set the sash to the designated operational height.

  • Self-Validating Check: Hold a delicate tissue (Kimwipe) or use a digital anemometer at the sash opening.

  • Validation: The tissue must pull inward at a steady 45-degree angle, or the anemometer must read strictly >100 feet per minute (fpm). If the reading fluctuates below 100 fpm, abort the procedure immediately.

Step 2: PPE Donning and Integrity Testing

  • Action: Don the impermeable lab coat and dual-layer gloves (standard nitrile inner layer, >0.6 mm thick polychloroprene outer layer).

  • Self-Validating Check: Before putting on the outer gloves, perform a pneumatic inflation test. Trap air inside the glove and roll the cuff tightly to pressurize the fingers.

  • Validation: If the glove slowly deflates, micro-perforations are present. Discard and test a new pair.

Step 3: Weighing and Transfer

  • Action: Utilize an anti-static weighing boat. Because the compound is a hygroscopic hydrochloride salt, static charge can cause powder to unexpectedly aerosolize and cling to gloves.

  • Self-Validating Check: Pass an anti-static bar (ionizer) over the weighing area for 10 seconds prior to opening the chemical container.

  • Validation: The powder should pour smoothly without "jumping" to the spatula or the sides of the container.

Step 4: Dissolution

  • Action: Add the solvent slowly to the powder, never the reverse. Exothermic reactions can occur during the dissociation of the hydrochloride salt.

IV. Safety & Handling Workflow Visualization

G Start Pre-Operation: Verify Fume Hood Airflow (>100 fpm) PPE Don Dual-Barrier PPE (0.6mm Nitrile, Goggles, Shield) Start->PPE Handling Weighing & Dissolution (Anti-Static Closed System) PPE->Handling Check Spill or Aerosol Detected? Handling->Check Emergency Emergency Response: Evacuate & Don P100 Respirator Check->Emergency Yes Dispose Hazardous Waste Disposal (EPA Compliant) Check->Dispose No Clean Neutralize with Weak Base (e.g., NaHCO3) Emergency->Clean Clean->Dispose

Caption: Self-validating operational and emergency workflow for handling phosphonic acid derivatives.

V. Emergency Disposal and Spill Plan

In the event of a spill, the acidic nature of the phosphonic acid hydrochloride dictates a specific neutralization protocol. Do not use water immediately, as it will spread the acidic hazard.

Step-by-Step Spill Response:

  • Containment: Immediately cover the spilled powder with a weak, dry base such as sodium bicarbonate ( NaHCO3​ ) or calcium carbonate ( CaCO3​ ). This neutralizes the acidic protons released by the hydrochloride salt without causing a violent exothermic reaction.

  • Wetting: Lightly mist the neutralized powder with water from a spray bottle to suppress dust generation.

  • Collection: Use a non-sparking, plastic scoop to collect the neutralized slurry. Place it into a chemically compatible, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute soap solution, followed by a thorough water rinse.

  • Self-Validating Check: Test the final rinse water on the surface with pH paper. Validation: The pH must read between 6.5 and 7.5 before the area is declared safe for normal use.

VI. References

  • [2-(benzylamino)ethyl]phosphonic acid hydrochloride — Chemical Substance Information | NextSDS |1

  • Phosphonic acid SDS, 13598-36-2 Safety Data Sheets | Echemi | 2

  • SAFETY DATA SHEET - Fisher Scientific (Aminomethyl)phosphonic acid | Fisher Scientific | 4

  • Safety Data Sheet - Kiehl-GROUP | Kiehl-Group | 3

Sources

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